Triheptadecanoin-d5
描述
属性
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWDBGUSMGXPI-XHHSIMFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Triheptadecanoin-d5 for Researchers and Drug Development Professionals
Introduction
Triheptadecanoin-d5 is a deuterated form of triheptadecanoin, a triglyceride containing three heptadecanoic acid chains. Its primary application in research and pharmaceutical development lies in its use as a stable isotope-labeled internal standard for the precise quantification of triheptadecanoin and other triglycerides in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its chemical properties, and detailed methodologies for its application in mass spectrometry-based lipidomics.
Core Concepts: Stable Isotope Dilution Mass Spectrometry
The quantification of endogenous molecules in biological samples by mass spectrometry can be hampered by variations in sample preparation and instrument response. Stable isotope dilution (SID) is the gold standard for accurate quantification. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the earliest stage of analysis. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved.
Chemical Structure and Properties of this compound
This compound is a synthetic triglyceride where five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the endogenous, unlabeled triheptadecanoin by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Chemical Structure:
-
Systematic Name: 1,1′,1′′-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[1]
-
Common Synonyms: Glyceryl Triheptadecanoate-d5, TG(17:0/17:0/17:0)-d5, Trimargarin-d5[2][3][4]
The structure consists of a glycerol-d5 backbone esterified with three heptadecanoic acid (C17:0) molecules.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 944795-74-8 | [1] |
| Molecular Formula | C₅₄H₉₉D₅O₆ | [1][2] |
| Molecular Weight | 854.43 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically >99% | [1] |
| Storage | Freezer (-20°C), protect from light | [3] |
Experimental Protocols
The following sections detail a general workflow for the quantification of triglycerides in a biological sample (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard. This protocol is a composite of established lipid extraction and LC-MS/MS analysis methods.
Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples.[1][2][3][4][5]
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels, e.g., 10 µg/mL in chloroform/methanol 1:1 v/v)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Aliquoting: To a clean glass centrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected amount of the endogenous triglycerides of interest.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation. The total volume is now 475 µL in a single phase.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface or aspirate any of the upper aqueous phase.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1 v/v/v).
LC-MS/MS Analysis of Triglycerides
This section provides typical parameters for the analysis of triglycerides using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the triglycerides, and then return to the initial conditions for re-equilibration. For example:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of triglycerides, as they readily form ammonium adducts ([M+NH₄]⁺).
-
Scan Type: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.
-
MRM Transitions: For each triglyceride of interest and the internal standard, specific precursor-to-product ion transitions need to be determined. The precursor ion is typically the [M+NH₄]⁺ adduct. The product ions often result from the neutral loss of one of the fatty acid chains plus ammonia.
-
Example for an endogenous triglyceride (e.g., Triolein - C18:1/C18:1/C18:1): Precursor [M+NH₄]⁺ at m/z 902.8 -> Product from neutral loss of one oleic acid + NH₃ at m/z 603.5.
-
Example for this compound: Precursor [M+NH₄]⁺ at m/z 872.8 -> Product from neutral loss of one heptadecanoic acid + NH₃ at m/z 585.5.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for each specific instrument and analyte.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of the endogenous triglycerides and the this compound internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of a non-deuterated triheptadecanoin standard and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples. Plot the response ratio against the concentration of the standard to generate a calibration curve.
-
Quantification: Determine the concentration of the endogenous triglycerides in the samples by interpolating their response ratios on the calibration curve.
Visualizations
Caption: General workflow for triglyceride quantification using this compound.
Conclusion
This compound is an indispensable tool for accurate and precise quantification of triglycerides in complex biological samples. Its use in stable isotope dilution mass spectrometry allows researchers and drug development professionals to obtain high-quality, reliable data for lipidomics studies. The detailed protocols and methodologies provided in this guide offer a robust framework for the successful implementation of this compound in the laboratory.
References
- 1. tabaslab.com [tabaslab.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Triheptadecanoin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and application of Triheptadecanoin-d5, a crucial internal standard for quantitative mass spectrometry-based lipid analysis. This document details the chemical properties, a robust synthesis protocol, purification methods, and its role in isotope dilution mass spectrometry.
Introduction to this compound
This compound is the deuterated form of Triheptadecanoin, a triglyceride composed of a glycerol backbone esterified with three heptadecanoic acid (C17:0) molecules. The deuterium labeling is specifically on the glycerol moiety, denoted as 1,1',1''-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate.[1][2] Its near-identical chemical and physical properties to the endogenous Triheptadecanoin, coupled with its distinct mass shift, make it an ideal internal standard for accurate quantification in complex biological matrices.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₉₉D₅O₆ | [1][2] |
| Molecular Weight | 854.43 g/mol | [1][2] |
| CAS Number | 944795-74-8 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅); ≤1% d₀ | [2] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and ether. Insoluble in water. | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of commercially available glycerol-d5 with heptadecanoic acid. This reaction can be performed using either chemical or enzymatic catalysis. A general chemical synthesis approach is outlined below.
Synthesis Pathway
The synthesis follows a direct esterification reaction where three equivalents of heptadecanoic acid react with one equivalent of glycerol-d5 to form this compound and three molecules of water.
Experimental Protocol: Chemical Synthesis
This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed esterification.
Materials:
-
Glycerol-d5 (≥98% isotopic purity)
-
Heptadecanoic acid (≥99% purity)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol-d5 (1.0 eq.), heptadecanoic acid (3.3 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.). Add a sufficient volume of toluene to suspend the reactants.
-
Esterification: Heat the reaction mixture to reflux (approximately 110-120 °C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel.[5]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound as a solid.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the structure and determine the isotopic enrichment.[6]
Application in Quantitative Analysis
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Triheptadecanoin and other triacylglycerols in various biological samples.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of triacylglycerols using this compound as an internal standard.
Isotopic Purity Assessment
The isotopic purity of the synthesized this compound is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) is the preferred method for determining the distribution of isotopologues (d0 to d5).[6][7]
Procedure for Isotopic Purity Analysis by HRMS:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or analyze by LC-HRMS.
-
Acquire high-resolution mass spectra in the region of the molecular ion.
-
Determine the relative abundance of each isotopologue (M, M+1, M+2, M+3, M+4, M+5, where M is the mass of the unlabeled compound).
-
Calculate the percentage of each deuterated species (d0, d1, d2, d3, d4, d5) after correcting for the natural isotopic abundance of carbon-13.[4][7]
The following table shows a representative, albeit theoretical, isotopic distribution for a high-purity this compound standard.
| Isotopologue | Relative Abundance (%) |
| d0 | < 1 |
| d1 | < 1 |
| d2 | < 1 |
| d3 | ~2 |
| d4 | ~8 |
| d5 | > 88 |
Conclusion
This technical guide provides a foundational understanding of the synthesis and application of this compound. The detailed protocols and workflows are intended to assist researchers in the successful preparation and utilization of this essential tool for accurate and precise lipid quantification. The high-contrast, clear visualizations aim to facilitate a deeper understanding of the described processes. Adherence to rigorous purification and characterization steps is paramount to ensure the quality and reliability of the deuterated internal standard for quantitative studies.
References
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Column chromatography of lipids | CoLab [colab.ws]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Triheptadecanoin-d5: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Triheptadecanoin-d5. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to confidently utilize this stable isotope-labeled internal standard in their analytical workflows.
Certificate of Analysis: Key Specifications
A Certificate of Analysis (CoA) for this compound is a critical document that assures its quality and identity. While specific values may vary slightly between batches and suppliers, a typical CoA will include the following key quantitative data.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98%[1] | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC) |
| Isotopic Purity | ≥99% Deuterium Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | NMR Spectroscopy, MS |
| Molecular Formula | C₅₄H₉₉D₅O₆[2] | Elemental Analysis, MS |
| Molecular Weight | ~854.43 g/mol [2] | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in organic solvents (e.g., chloroform, hexane, isopropanol) | Visual Inspection |
Experimental Protocols for Quality Assessment
Accurate and reliable analysis of this compound is paramount for its effective use as an internal standard. The following sections detail the methodologies for key experiments cited in the certificate of analysis.
Chemical Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS).
-
Column: A reversed-phase C18 column is typically employed for the separation of triacylglycerols. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase system consists of:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol or a mixture of isopropanol and hexane.
-
-
Gradient Program: A representative gradient could be:
-
0-5 min: 80% A, 20% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions (80% A, 20% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
ELSD/CAD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
-
MS (APCI): For mass spectrometric detection, atmospheric pressure chemical ionization (APCI) is often used for non-polar molecules like triglycerides.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent such as isopropanol or chloroform to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Isotopic Purity and Identity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and determine the isotopic purity of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the glycerol backbone (at the deuterated positions) confirms high isotopic enrichment.
-
The integrals of the remaining proton signals from the heptadecanoic acid chains should be consistent with the molecular structure.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbonyl and aliphatic carbons can be used to confirm the identity of the fatty acid chains and the glycerol backbone.
-
-
²H NMR Analysis:
-
Directly observe the deuterium signal to confirm the presence and location of the deuterium labels.
-
-
Data Analysis: Isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions with the integrals of non-deuterated positions within the molecule.
Identity and Purity Verification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for confirming the identity and assessing the purity of this compound. The analysis can be performed on the intact molecule or after transesterification to fatty acid methyl esters (FAMEs).
Methodology (Intact Analysis):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5ht, 15 m x 0.25 mm, 0.1 µm film thickness) is required for the analysis of intact triglycerides.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 350 °C
-
Hold: 10 min at 350 °C
-
-
Injector Temperature: 340 °C
-
Injection Mode: Splitless or on-column injection.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-1000.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like hexane or isooctane.
-
Data Analysis: The mass spectrum should show the characteristic molecular ion peak (or fragment ions) corresponding to this compound, confirming its identity. Purity is assessed by the relative abundance of the main peak in the total ion chromatogram.
Visualizing Workflows and Pathways
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control and certification of this compound.
Caption: Quality control workflow for this compound.
Metabolic Fate and Role as an Internal Standard
This compound, being a triglyceride, is expected to follow the general metabolic pathway of dietary triglycerides. When used as an internal standard, it is introduced into a biological sample and co-processed with the endogenous analytes of interest. Its deuterated nature allows for its distinct detection by mass spectrometry, enabling accurate quantification of the target analytes by correcting for variations during sample preparation and analysis. The odd-chain fatty acids (heptadecanoic acid) are metabolized differently from the more common even-chain fatty acids, making them suitable as internal standards as they are typically present at very low levels in biological systems.
The following diagram illustrates the principle of using this compound as an internal standard in a lipidomics workflow.
Caption: Use of this compound as an internal standard.
References
A Technical Guide to Triheptadecanoin-d5 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Triheptadecanoin-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. We will delve into its commercial availability, technical specifications, and detailed experimental protocols for its application in lipidomics and related fields.
Introduction to this compound
This compound is a stable isotope-labeled triglyceride containing three heptadecanoic acid (C17:0) chains attached to a glycerol backbone where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) analysis. Its chemical properties are nearly identical to its unlabeled counterpart, Triheptadecanoin, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous lipids being quantified, thereby enabling accurate correction for sample loss during preparation and variations in instrument response.
The primary application of this compound is as an internal standard in quantitative lipidomics studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects and other sources of variability in complex biological samples.
Commercial Suppliers and Technical Data
Several reputable suppliers offer this compound for research purposes. The following tables summarize the key technical specifications from prominent vendors.
Supplier Information
| Supplier | Product Name | Catalog Number |
| Larodan | Triheptadecanoin, glycerol D5, (D, 99%) | 73-1705 |
| MedChemExpress | This compound | HY-141642S |
Technical Specifications
| Parameter | Larodan | MedChemExpress |
| CAS Number | 944795-74-8[2] | 944795-74-8 |
| Molecular Formula | C₅₄H₉₉D₅O₆[2] | C₅₄H₉₉D₅O₆ |
| Molecular Weight | 854.43 g/mol [2] | 854.43 g/mol |
| Purity | >99%[2] | >98% |
| Physical State | Solid[2] | Solid |
| Storage | Freezer (-20°C)[2] | -20°C for 3 years |
| Synonyms | 1,1′,1′′-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[2] | Glycerol triheptadecanoate-d5; Trimargarin-d5 |
Experimental Protocols: Application in Lipidomics
The following section outlines a general workflow for the use of this compound as an internal standard in a typical lipidomics experiment, from sample preparation to data analysis.
Sample Preparation and Lipid Extraction
The accurate quantification of lipids begins with a robust and reproducible extraction method. The Folch and Bligh-Dyer methods are two of the most common procedures for extracting lipids from biological matrices.
a) Reagents and Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
This compound solution of known concentration (e.g., in chloroform/methanol)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
b) Bligh-Dyer Extraction Protocol:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes of interest.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
a) Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic lipids like triglycerides.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis, offering high selectivity and sensitivity.
-
MRM Transition for this compound: The precursor ion will be the [M+NH₄]⁺ adduct of this compound. The product ions will be the neutral loss of one of the deuterated heptadecanoic acid chains. The exact m/z values should be determined empirically on the specific mass spectrometer being used.
-
-
Data Acquisition: Acquire data for both the endogenous lipids of interest and the this compound internal standard.
Data Analysis and Quantification
-
Integrate the peak areas for the endogenous lipid analytes and the this compound internal standard.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of a lipidomics experiment utilizing an internal standard like this compound.
Caption: General workflow for quantitative lipidomics using an internal standard.
Conclusion
This compound is an invaluable tool for researchers requiring precise and accurate quantification of triglycerides and other lipids in complex biological samples. Its commercial availability and well-characterized properties make it a reliable choice for inclusion in a wide range of mass spectrometry-based workflows. By following standardized and validated experimental protocols, researchers can leverage the benefits of stable isotope dilution to generate high-quality, reproducible data, ultimately advancing our understanding of the role of lipids in health and disease.
References
The Role of Triheptadecanoin-d5 as an Internal Standard in Quantitative Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Accuracy in Lipid Analysis
Lipidomics, the large-scale study of cellular lipids, has emerged as a critical field in understanding health and disease. Triglycerides (TGs), the major energy storage lipids, are of particular interest due to their association with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Accurate and precise quantification of individual TG species is paramount for elucidating their roles in complex biological systems and for the development of novel therapeutics. However, the inherent complexity of the lipidome and the challenges associated with analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), necessitate the use of internal standards to ensure data quality and reliability.
This technical guide provides an in-depth overview of the function and application of Triheptadecanoin-d5, a deuterated triglyceride, as an internal standard for the quantitative analysis of triglycerides.
Core Principles: Why Use a Stable Isotope-Labeled Internal Standard?
The primary function of an internal standard (IS) in quantitative analysis is to correct for variations that can occur at various stages of an analytical workflow, from sample preparation to detection. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for mass spectrometry-based quantification for several key reasons:
-
Similar Physicochemical Properties: this compound is structurally and chemically identical to its non-labeled counterpart, Triheptadecanoin, with the exception of the five deuterium atoms on the glycerol backbone. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively mirroring the analytical behavior of the target triglyceride analytes.
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of target analytes in the mass spectrometer, a phenomenon known as the matrix effect. Because the SIL-IS co-elutes with the analytes and experiences the same matrix effects, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.
-
Compensation for Sample Loss: During the multi-step process of sample preparation, including lipid extraction and sample transfer, there is a potential for analyte loss. By adding a known amount of this compound at the beginning of the workflow, any losses of the internal standard will be proportional to the losses of the endogenous triglycerides, thus enabling accurate correction.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a SIL-IS significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.
This compound is particularly well-suited as an internal standard for triglyceride analysis because it is an odd-chain triglyceride, which is typically found in very low abundance in most biological systems. This minimizes the risk of interference from endogenous triglycerides with the same mass.
Experimental Protocol: A Representative Workflow for Triglyceride Quantification
While a specific, published protocol detailing the use of this compound was not identified, the following is a representative and detailed experimental workflow adapted from established lipidomics methodologies that utilize structurally similar odd-chain triglyceride internal standards. This protocol can be readily adapted for the use of this compound.
Materials and Reagents
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
Lipid Extraction Solvents: Chloroform, Methanol, Isopropanol (all LC-MS grade).
-
Sample Preparation Reagents: Ultrapure water, 0.9% NaCl solution.
-
LC-MS Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Sample Preparation: Lipid Extraction
-
Sample Spiking: To 50 µL of plasma or serum in a glass tube, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
Protein Precipitation and Lipid Extraction: Add 1.5 mL of a cold mixture of chloroform/methanol (2:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 300 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
Lipid Layer Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B. Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of triglycerides by LC-MS/MS. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 55°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0-2 min | 30% B |
| 2-15 min | 30-95% B (linear gradient) |
| 15-20 min | 95% B (hold) |
| 20.1-25 min | 30% B (re-equilibration) |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: The specific MRM transitions for this compound would need to be determined by direct infusion of the standard. The precursor ion will be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of each of the C17:0 fatty acyl chains.
Data Presentation: Expected Quantitative Performance
The following tables summarize the type of quantitative data that would be generated during the validation of a triglyceride quantification method using this compound as an internal standard. The values presented are representative of typical performance characteristics for such assays.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | R² |
| Triglyceride Mix 1 | 0.1 - 100 | >0.995 |
| Triglyceride Mix 2 | 0.1 - 100 | >0.996 |
| Triglyceride Mix 3 | 0.1 - 100 | >0.998 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Precision (%CV) | Accuracy (%) |
| Intra-day (n=6) | |||
| Triglyceride Mix 1 | 1 | < 5 | 95 - 105 |
| 50 | < 3 | 97 - 103 | |
| Triglyceride Mix 2 | 1 | < 6 | 94 - 106 |
| 50 | < 4 | 96 - 104 | |
| Inter-day (n=18, 3 days) | |||
| Triglyceride Mix 1 | 1 | < 8 | 92 - 108 |
| 50 | < 6 | 95 - 105 | |
| Triglyceride Mix 2 | 1 | < 9 | 91 - 109 |
| 50 | < 7 | 94 - 106 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for triglyceride quantification.
Logical Relationship of Internal Standard Function
Caption: Role of this compound in accurate quantification.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of triglycerides in complex biological matrices. Its use as a stable isotope-labeled internal standard allows researchers to overcome the inherent variability of LC-MS-based lipidomics workflows, thereby ensuring the generation of high-quality, reliable data. The experimental protocol and performance expectations outlined in this guide provide a robust framework for the implementation of this compound in lipidomics research, ultimately contributing to a deeper understanding of the role of triglycerides in health and disease.
Applications of Stable Isotope-Labeled Lipids in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope-labeled lipids in the dynamic field of metabolomics. By enabling the tracing and quantification of lipid synthesis, turnover, and flux through metabolic pathways, stable isotope labeling has become an indispensable tool for elucidating the intricate roles of lipids in health and disease. This guide details experimental protocols, data presentation strategies, and visual representations of key lipid metabolic pathways and experimental workflows.
Introduction to Stable Isotope Labeling in Lipidomics
Lipidomics, the large-scale study of lipids, traditionally offers a static snapshot of the lipidome. However, to understand the functional roles of lipids in cellular processes, it is crucial to investigate their dynamics. Stable isotope labeling allows researchers to trace the metabolic fate of lipids by introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into biological systems.[1] These non-radioactive isotopes are safe for a wide range of studies, including those involving humans.[1]
The core principle involves the incorporation of these labeled precursors into newly synthesized lipids. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species.[1][2] This allows for the quantification of metabolic fluxes and the study of lipid biosynthesis, remodeling, and degradation.[3]
Commonly used stable isotopes in lipidomics include:
-
¹³C (Carbon-13): A universal label for all organic molecules with stable C-C bonds.[1]
-
²H (Deuterium): A cost-effective label that can be administered as heavy water (D₂O).[1]
-
¹⁵N (Nitrogen-15): Specific for nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.[1]
Data Presentation: Quantitative Insights into Lipid Dynamics
The quantitative data derived from stable isotope labeling experiments provide valuable insights into the dynamics of lipid metabolism. These data can be effectively summarized in tables to facilitate comparison across different experimental conditions.
Table 1: Commonly Used Stable Isotopes in Lipidomics
| Isotope | Natural Abundance (%) | Advantages | Disadvantages |
| ¹³C | ~1.1 | Universal label for organic molecules, Stable C-C bonds | Higher cost compared to ²H |
| ²H (D) | ~0.015 | Cost-effective, Can be administered as heavy water (D₂O) | Potential for kinetic isotope effects, Can be lost in desaturation reactions[1] |
| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids) | Limited to specific lipid classes |
Table 2: Fractional Synthesis Rate (FSR) of Palmitate in Surfactant Disaturated Phospholipids
| Subject | Tracer | FSR (% per day) | Analytical Method | Reference |
| Premature Infant | [U-¹³C₆]glucose | 5.2 | GC/MS and GC/C/IRMS | [4] |
Table 3: Turnover Rates of Glycosphingolipid (GSL) Species in HEp-2 Cells
| GSL Class | Fatty Acyl Chain | Turnover | Tracer | Reference |
| Glucosylceramide | C16:0, C18:0 | Rapid | [¹³C-U]glucose | [5] |
| Glucosylceramide | C24:0, C24:1 | Slower | [¹³C-U]glucose | [5] |
| Lactosylceramide | - | ~50% slow turnover pool | [¹³C-U]glucose | [5] |
| Globotriaosylceramide | - | ~50% slow turnover pool | [¹³C-U]glucose | [5] |
| Ceramide | C24:0, C24:1 | More rapid formation | [¹³C-U]serine | [5] |
| Ceramide | C16:0 | Slower formation | [¹³C-U]serine | [5] |
Table 4: Incorporation of ¹³C-Labeled Fatty Acids into Placental Lipids
| Labeled Fatty Acid | Lipid Class | % of Labeled Lipids | Incubation Time (hours) | Reference |
| ¹³C-Palmitic Acid | Phosphatidylcholines (PCs) | 74 | 3, 24, 48 | [6] |
| ¹³C-Oleic Acid | Phosphatidylcholines (PCs) | 45 | 3, 24, 48 | [6] |
| ¹³C-Oleic Acid | Triacylglycerols (TAGs) | 53 | 3, 24, 48 | [6] |
| ¹³C-Docosahexaenoic Acid | Triacylglycerols (TAGs) | Detectable | 3, 24, 48 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of stable isotope labeling in lipidomics. The following sections provide protocols for key experimental stages.
Protocol for In Vitro Lipid Labeling in Cell Culture using ¹³C-Glucose
This protocol details the labeling of lipids in cultured mammalian cells to trace de novo fatty acid and glycerolipid synthesis.[3]
Materials:
-
Adherent mammalian cell line
-
Complete cell culture medium
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C₆-Glucose
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at harvest. Allow cells to adhere overnight.[3]
-
Preparation of Labeling Medium: Prepare glucose-free DMEM with 10% dFBS and the desired concentration of ¹³C₆-glucose (e.g., 10-25 mM).[3]
-
Labeling: Replace the complete medium with the labeling medium and incubate for the desired period (hours to days).[3]
-
Metabolism Quenching and Cell Harvesting: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well. Scrape and collect the cell suspension.[3]
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add chloroform and water to a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex and incubate on ice for 15 minutes.[3]
-
Add more chloroform and water to achieve a 2:2:1.8 ratio and vortex again.[3]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[3]
-
Collect the lower organic phase containing lipids.[3]
-
-
Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).[3]
Protocol for In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)
This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.[3]
Materials:
-
Mice (e.g., C57BL/6J)
-
Deuterium oxide (²H₂O, 99.8%)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
-
Tissue homogenization equipment
-
Lipid extraction solvents (as above)
Procedure:
-
Acclimation: Acclimate mice for at least one week.[3]
-
²H₂O Administration: Administer a bolus dose of ²H₂O in sterile saline via intraperitoneal (IP) injection to achieve 4-5% body water enrichment. Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain enrichment.[3]
-
Labeling Period: The labeling period can range from days to weeks.[3]
-
Tissue Collection: At the end of the labeling period, euthanize the mice and rapidly dissect and flash-freeze tissues of interest in liquid nitrogen.[3]
-
Tissue Homogenization and Lipid Extraction: Homogenize the frozen tissues and perform lipid extraction using the Bligh-Dyer method as described for cell culture.[3]
-
Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.[3]
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatographic Separation:
-
Reversed-Phase Liquid Chromatography (RPLC): This is a common choice for separating lipid species. A C18 column is often used with a mobile phase gradient of water/acetonitrile/isopropanol with an additive like ammonium acetate.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can also be employed for the separation of lipid classes.[7]
Mass Spectrometry Parameters:
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Mass Analyzer: Triple quadrupole (QQQ) mass spectrometers are well-suited for targeted quantification using Multiple Reaction Monitoring (MRM).[7] High-resolution mass spectrometers like Orbitrap or Q-TOF are used for untargeted analysis and accurate mass measurements.[8]
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a mass range or in tandem MS (MS/MS) mode for structural elucidation and targeted quantification.[8]
Lipid Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for lipid analysis that provides information on the global lipid content and isotopic enrichment.[9]
Sample Preparation:
-
Lipid extracts are dried and redissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[10][11]
NMR Experiments:
-
¹H NMR: Provides a rapid overview of the lipid profile.[10]
-
¹³C NMR: Offers more detailed information on individual fatty acids and their positional distribution.[10]
-
2D NMR (e.g., HSQC, TOCSY): Used to resolve overlapping signals and determine ¹³C incorporation into specific subunits of lipid molecules.
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships in lipidomics studies. The following diagrams are generated using the Graphviz DOT language.
Signaling Pathways
References
- 1. KoreaMed [koreamed.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteome-wide muscle protein fractional synthesis rates predict muscle mass gain in response to a selective androgen receptor modulator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of lipid turnover in cells with stable isotope and gas chromatograph-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Lipidomics: A Technical Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics, the comprehensive study of lipids in biological systems, is unlocking profound insights into cellular biology, disease pathogenesis, and therapeutic development. The accurate quantification of lipid species is paramount to the integrity of these studies. However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows present significant challenges to achieving reliable and reproducible data. This technical guide delves into the critical role of internal standards in mass spectrometry-based lipidomics, providing an in-depth overview of their function, selection, and application, supplemented with detailed experimental protocols and visual aids to foster a comprehensive understanding.
The Indispensable Role of Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a well-characterized compound of known concentration added to a sample prior to analysis.[1] The fundamental principle underpinning its use is that the IS experiences the same analytical variations as the endogenous analytes of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.[1]
The primary functions of an internal standard in lipid analysis are to:
-
Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, accounts for this loss.[1]
-
Compensate for Matrix Effects: The sample matrix, comprising all components other than the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. A chemically similar internal standard will experience similar matrix effects, enabling their correction.[1]
-
Account for Variations in Instrument Response: The sensitivity of the mass spectrometer can fluctuate over time. The use of an internal standard helps to normalize these variations.
The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the workflow, preferably before the initial lipid extraction, to account for variability in all subsequent steps.
Types of Internal Standards in Lipidomics
The selection of an appropriate internal standard is a critical decision that directly influences the accuracy and precision of quantification. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative lipidomics.[2] They are chemically identical to the analyte of interest, but one or more atoms (commonly 2H, 13C, or 15N) have been replaced with a heavier stable isotope. This ensures that their chemical and physical properties, including extraction efficiency and ionization response, are nearly identical to the endogenous analyte, leading to the most accurate correction.[1]
-
Odd-Chain and Other Non-Endogenous Internal Standards: These are lipids that are structurally similar to the analytes but are not naturally found in the biological system being studied. A common example is lipids containing odd-chain fatty acids (e.g., C17:0). While not as ideal as SIL standards because their behavior may not perfectly mimic that of the even-chained endogenous lipids, they offer a cost-effective and often suitable alternative when a corresponding SIL standard is unavailable.[3]
Quantitative Performance of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance metrics, including recovery, precision (typically expressed as the coefficient of variation, %CV), and accuracy. The following tables summarize representative quantitative data for different types of internal standards.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | Stable Isotope-Labeled (SIL) Standards | Odd-Chain/Non-Endogenous Standards |
| Principle | Chemically identical to the analyte, differing only in mass. | Structurally similar to the analyte but not naturally present in the sample. |
| Accuracy | High | Moderate to High |
| Precision (%CV) | Excellent (typically <15-20%) | Good (can be slightly higher than SIL standards) |
| Correction for Matrix Effects | Superior, as they co-elute and experience nearly identical ion suppression or enhancement. | Effective, but may not fully compensate if chromatographic retention times differ significantly. |
| Cost | High | Moderate |
Table 2: Spike and Recovery of Lipid Internal Standards
This table presents representative recovery data for various lipid classes using a commercially available stable isotope-labeled internal standard mix. Recovery is a measure of the amount of analyte detected relative to the amount originally added to the sample.
| Lipid Class | Internal Standard Spiked | Average Recovery (%) |
| Sphingomyelin (SM) | SM (d18:1-18:1(d9)) | 95 |
| Ceramide (Cer) | Cer (17:0) | 92 |
| Triacylglycerol (TAG) | TAG (15:0-18:1(d7)-15:0) | 98 |
| Diacylglycerol (DAG) | DAG (15:0-18:1(d7)) | 96 |
| Phosphatidylcholine (PC) | PC (15:0-18:1(d7)) | 94 |
| Phosphatidylethanolamine (PE) | PE (15:0-18:1(d7)) | 93 |
| Phosphatidylglycerol (PG) | PG (15:0-18:1(d7)) | 91 |
| Phosphatidylinositol (PI) | PI (15:0-18:1(d7)) | 89 |
| Phosphatidylserine (PS) | PS (15:0-18:1(d7)) | 88 |
| Lysophosphatidylcholine (LPC) | LPC (18:1(d7)) | 97 |
| Lysophosphatidylethanolamine (LPE) | LPE (18:1(d7)) | 96 |
Note: Recovery values are illustrative and can vary depending on the specific matrix and extraction protocol.
Table 3: Precision of Lipid Quantification Using Internal Standards
This table illustrates the typical precision (reproducibility) of lipid quantification, expressed as the coefficient of variation (%CV), for replicate analyses of a pooled plasma sample with and without internal standard normalization.
| Lipid Class | Without Internal Standard Normalization (%CV) | With Internal Standard Normalization (%CV) |
| Phosphatidylcholine (PC) | 25-35 | <15 |
| Triacylglycerol (TAG) | 30-40 | <20 |
| Free Fatty Acids (FFA) | 20-30 | <15 |
| Sphingomyelin (SM) | 28-38 | <18 |
| Ceramide (Cer) | 22-32 | <15 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible lipidomics data. Below are step-by-step methodologies for two widely used lipid extraction techniques.
Folch Lipid Extraction Method
This method is a classic and robust procedure for the extraction of total lipids from tissues.
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample (i.e., 20 mL).
-
Internal Standard Spiking: At this stage, add a known amount of the appropriate internal standard mixture to the homogenate.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Separation of Phases: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for a 20 mL homogenate). Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.
-
Collection of the Lipid-Containing Phase: The mixture will separate into two phases. The lower chloroform phase contains the lipids. Carefully collect this lower phase using a glass pipette.
-
Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a vacuum evaporator to obtain the purified lipid sample.
Bligh and Dyer Lipid Extraction Method
This method is a modification of the Folch method that uses a smaller volume of solvent.
-
Initial Homogenization: For each 1 mL of aqueous sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Add the internal standard at this step. Vortex the mixture thoroughly.
-
Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex well.
-
Addition of Water: Add 1.25 mL of deionized water and vortex again.
-
Phase Separation: Centrifuge the mixture at approximately 1000 rpm for 5 minutes to induce phase separation.
-
Collection of the Lipid Phase: The lower organic phase contains the lipids. Carefully aspirate and collect this lower phase.
-
Drying: Evaporate the solvent from the collected phase under a stream of nitrogen or using a vacuum evaporator.
Visualization of Workflows and Pathways
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical workflow demonstrating how internal standards correct for analytical variability.
Lipid Signaling Pathways
Lipids are not only structural components and energy storage molecules but also pivotal signaling molecules that regulate a vast array of cellular processes. The following diagrams illustrate two key lipid signaling pathways.
Phosphatidylinositol Signaling Pathway
The phosphatidylinositol signaling pathway is a crucial mechanism for transmitting extracellular signals into the cell, leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.
Caption: The Phosphatidylinositol signaling pathway.
Ceramide Signaling Pathway
Ceramides are central molecules in sphingolipid metabolism and act as important second messengers in signaling pathways that regulate cellular stress responses, apoptosis, and inflammation.
Caption: The Ceramide signaling pathway.
Conclusion
The meticulous use of internal standards is not merely a technical detail but a fundamental requirement for generating accurate, precise, and reproducible quantitative data in lipidomics. Stable isotope-labeled standards represent the gold standard, offering the highest level of accuracy in correcting for analytical variability. However, odd-chain and other non-endogenous standards can also provide robust quantification when SIL standards are not feasible. By implementing well-defined experimental protocols and a thorough understanding of the principles of internal standardization, researchers, scientists, and drug development professionals can ensure the integrity of their lipidomics data, thereby accelerating the pace of discovery and innovation in this exciting and impactful field.
References
Methodological & Application
Application Notes and Protocols for Triheptadecanoin-d5 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding complex biological processes, identifying disease biomarkers, and accelerating drug development. Triacylglycerols (TAGs) are a major class of lipids that serve as energy storage molecules and are implicated in various metabolic diseases. The inherent complexity of the lipidome and the potential for analytical variability necessitate the use of internal standards for reliable quantification.
Triheptadecanoin-d5 is a deuterated synthetic triacylglycerol containing three 17-carbon fatty acid chains (C17:0). Its use as an internal standard is advantageous for several reasons:
-
Non-Endogenous Nature: C17:0 is an odd-chain fatty acid, which is present in very low abundance in most mammalian systems. This minimizes the risk of interference from endogenous lipids.
-
Chemical Similarity: As a triacylglycerol, this compound closely mimics the chemical and physical properties of endogenous TAGs during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). This ensures that it accounts for sample loss and matrix effects.
-
Mass Distinguishability: The five deuterium atoms on the glycerol backbone of this compound make it easily distinguishable from its non-deuterated counterparts by mass spectrometry without significantly altering its chemical behavior.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of triacylglycerols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Weigh 10 mg of this compound into a glass vial.
-
Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex until fully dissolved.
-
Store at -20°C.
b. Working Solution (10 µg/mL):
-
Transfer 100 µL of the 1 mg/mL stock solution into a new glass vial.
-
Add 9.9 mL of 2:1 (v/v) chloroform:methanol.
-
Vortex thoroughly.
-
This working solution is now ready to be spiked into samples.
Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for plasma, serum, and tissue homogenates.
-
To a 2 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Add 20 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 600 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate on a shaker at room temperature for 15 minutes.
-
Add 150 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:chloroform solution for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
-
The precursor ion for triacylglycerols is typically the ammonium adduct [M+NH₄]⁺.
-
The product ions are generated from the neutral loss of one of the fatty acid chains.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triheptadecanoin (C17:0/17:0/17:0) | 867.8 | 597.6 (Neutral Loss of C17:0 + NH₃) | 35 |
| This compound (Internal Standard) | 872.8 | 602.6 (Neutral Loss of C17:0 + NH₃) | 35 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to optimize collision energies for your specific instrument.
Data Presentation
The use of this compound allows for the accurate quantification of endogenous triacylglycerols. The concentration of each analyte is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard, and then applying a response factor if necessary.
Table 1: Example Quantitative Data for Triacylglycerols in Human Plasma
| Triacylglycerol Species | Concentration (µg/mL) ± SD (n=3) | Coefficient of Variation (%CV) |
| TG(50:1) | 15.2 ± 1.1 | 7.2 |
| TG(50:2) | 25.8 ± 1.9 | 7.4 |
| TG(52:1) | 20.1 ± 1.5 | 7.5 |
| TG(52:2) | 45.3 ± 3.2 | 7.1 |
| TG(52:3) | 33.7 ± 2.5 | 7.4 |
| TG(54:2) | 18.9 ± 1.3 | 6.9 |
| TG(54:3) | 38.6 ± 2.8 | 7.3 |
| TG(54:4) | 22.4 ± 1.7 | 7.6 |
This table presents representative data and should be generated for each specific experiment.
Visualizations
Experimental Workflow
Application Note: Quantitative Lipid Analysis Using Triheptadecanoin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipids is essential for understanding their roles in health and disease, and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for lipid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring data accuracy.
Triheptadecanoin-d5 is a deuterated triglyceride that serves as an excellent internal standard for the quantitative analysis of triglycerides and other lipid classes. Its key advantages include:
-
Chemical Similarity: Being a triglyceride, it closely mimics the extraction and ionization behavior of endogenous triglycerides.
-
Non-Endogenous Mass: The deuterium labels provide a distinct mass shift, allowing for its differentiation from endogenous lipids.
-
Co-elution: It co-elutes with many triglycerides in reversed-phase chromatography, ensuring it experiences similar matrix effects.
This application note provides a detailed protocol for the use of this compound in the preparation of biological samples for quantitative lipid analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Dissolve the weighed standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed glass vial.
Sample Preparation: Lipid Extraction
This protocol is based on a modified Folch extraction method. An alternative using MTBE is also described.
2.3.1. Modified Folch Extraction
-
To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with a known amount of the this compound internal standard working solution. The amount should be optimized based on the expected concentration of the analytes of interest.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water, 65:30:5, v/v/v) for LC-MS/MS analysis.
2.3.2. Methyl-tert-butyl ether (MTBE) Extraction
-
To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with the this compound internal standard.
-
Add 1.5 mL of methanol. Vortex briefly.
-
Add 5 mL of MTBE. Vortex for 10 minutes.
-
Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase and transfer to a new tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract for LC-MS/MS analysis as described above.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for triglyceride analysis. These should be optimized for the specific instrument and application.
2.4.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 acetonitrile:water + 10 mM ammonium formate + 0.1% formic acid
-
Mobile Phase B: 90:10 isopropanol:acetonitrile + 10 mM ammonium formate + 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B and equilibrate
-
2.4.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound will be its [M+NH4]+ adduct. The product ions will correspond to the neutral loss of one of the deuterated heptadecanoic acid chains.
Data Presentation
Quantitative data for the performance of this compound as an internal standard is summarized below. These values are representative of typical performance for deuterated triglyceride internal standards in validated lipidomics methods.
Table 1: Linearity and Range
| Analyte Class | Linearity Range (ng/mL) | R² |
| Triglycerides | 1 - 1000 | >0.99 |
| Diglycerides | 0.5 - 500 | >0.99 |
| Cholesteryl Esters | 1 - 1000 | >0.99 |
Note: The linear range should be established for each specific analyte and matrix.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| TG(16:0/18:1/18:2) | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 3.1 | |
| 500 | 99.8 | 2.5 | |
| DG(16:0/18:1) | 5 | 97.9 | 5.5 |
| 50 | 102.1 | 3.8 | |
| 250 | 100.5 | 2.9 |
Note: Accuracy is presented as the percentage recovery of the known spiked amount. Precision is presented as the relative standard deviation of replicate measurements.
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte Class | LOD (ng/mL) | LOQ (ng/mL) |
| Triglycerides | 0.2 | 0.7 |
| Diglycerides | 0.1 | 0.4 |
Note: LOD and LOQ are dependent on the specific analyte, matrix, and instrument sensitivity.
Table 4: Proposed MRM Transitions for this compound
| Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Description |
| 859.8 | 588.6 | Neutral loss of C17:0-d5 + NH₃ |
Note: The exact m/z values may vary slightly based on the instrument calibration. The product ion corresponds to the remaining diglyceride fragment after the neutral loss of one of the deuterated fatty acid chains.
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative lipid analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of lipids in complex biological matrices. The detailed protocols and representative performance data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows. Adherence to these protocols will contribute to the generation of high-quality, reproducible data for a deeper understanding of the role of lipids in biological systems.
Application Notes and Protocols for the Quantification of Fatty Acids in Plasma Using Triheptadecanoin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the accurate quantification of fatty acids in plasma samples using Triheptadecanoin-d5 as an internal standard. The protocol is designed for analysis by gas chromatography-mass spectrometry (GC-MS) and is applicable to lipidomic studies, clinical research, and drug development.
Introduction
Fatty acids are essential molecules involved in numerous physiological and pathological processes, serving as energy sources, structural components of cell membranes, and precursors for signaling molecules.[1][2] Accurate measurement of plasma fatty acid concentrations is crucial for understanding disease mechanisms and for the development of novel therapeutics.[3] This protocol employs a stable isotope dilution technique with this compound, a deuterated triglyceride, as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][4]
Experimental Principle
A known amount of the internal standard, this compound, is added to the plasma sample at the beginning of the workflow.[4] Lipids are then extracted from the plasma. The ester bonds in triglycerides (including the internal standard) and other complex lipids are hydrolyzed (saponified) to release free fatty acids.[1] These fatty acids are subsequently derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[5][6] The derivatized fatty acids are then separated and quantified using GC-MS.[5][7] The concentration of each endogenous fatty acid is calculated based on the ratio of its peak area to that of the deuterated heptadecanoic acid (C17:0-d5) released from the internal standard, using a calibration curve.[1]
Experimental Workflow
The overall experimental workflow for the quantification of plasma fatty acids is depicted below.
Caption: Experimental workflow for plasma fatty acid quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Plasma samples (stored at -80°C)
-
This compound (internal standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Boron trifluoride (BF3) in methanol (14%) or Acetyl chloride
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Fatty acid standards for calibration curve
Procedure
Step 1: Sample Preparation and Internal Standard Spiking
-
Thaw frozen plasma samples on ice.
-
In a glass tube with a PTFE-lined cap, add 100 µL of plasma.
-
Add a known amount of this compound internal standard solution in chloroform/methanol to each plasma sample. The amount should be chosen to be within the range of the calibration curve.
Step 2: Lipid Extraction (modified Folch method) [7]
-
To the plasma sample containing the internal standard, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[4]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[4]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[1][4]
Step 3: Saponification (Hydrolysis) [1]
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate the mixture in a sealed tube at 80°C for 1 hour to hydrolyze the ester bonds and release the free fatty acids.[1]
-
After cooling to room temperature, acidify the solution by adding 0.5 mL of 1 M HCl.
Step 4: Extraction of Free Fatty Acids
-
Add 2 mL of hexane to the acidified solution to extract the free fatty acids.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
Dry the combined hexane extracts under a stream of nitrogen.
Step 5: Derivatization to Fatty Acid Methyl Esters (FAMEs) [6]
-
To the dried free fatty acids, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Alternatively, a milder derivatization can be performed using acetyl chloride in methanol.[5][6]
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to a final volume of approximately 100 µL for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar polar capillary column[8]
-
Inlet: Splitless injection at 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: Start at 100°C, ramp to 240°C at 3°C/min, hold for 15 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and the deuterated internal standard.
Data Presentation and Quantification
The concentration of each fatty acid is determined by creating a calibration curve for each analyte. The ratio of the peak area of the endogenous fatty acid to the peak area of the C17:0-d5 internal standard is plotted against the concentration of the standard.
Table 1: Representative Quantitative Data for Method Validation
| Parameter | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 90 - 110% | 90 - 110% | 90 - 110% | 90 - 110% |
Note: The values in this table are representative and should be determined for each specific assay.
Signaling Pathway Context
The quantification of specific fatty acids is often crucial for understanding their role in signaling pathways. For instance, polyunsaturated fatty acids like arachidonic acid are precursors to eicosanoids, a group of potent signaling molecules involved in inflammation and immunity.
Caption: Simplified arachidonic acid signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of fatty acids in plasma using this compound as an internal standard. The use of a deuterated triglyceride internal standard, combined with a robust extraction and derivatization procedure, ensures accurate and reproducible results. This method is a valuable tool for researchers and professionals in various fields requiring precise fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. schebb-web.de [schebb-web.de]
- 7. jfda-online.com [jfda-online.com]
- 8. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using LC-MS/MS with Triheptadecanoin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathology and for drug development. Triglycerides (TGs) are a major class of lipids that serve as energy storage molecules, and their dysregulation is associated with numerous metabolic disorders. Accurate and precise quantification of individual TG species is crucial for biomarker discovery and for monitoring therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity.[1][2][3] The use of stable isotope-labeled internal standards is essential for correcting for variations in sample preparation and instrument response, thereby ensuring data quality.[4][5] Triheptadecanoin-d5, a deuterated analog of a triglyceride containing three C17:0 fatty acyl chains, is an ideal internal standard for TG quantification as odd-chain fatty acids are generally low in abundance in human samples.
This application note provides a detailed protocol for the development and application of a robust LC-MS/MS method for the quantitative analysis of triglycerides in human plasma using this compound as an internal standard.
Experimental Workflow Overview
The overall experimental workflow for the quantitative analysis of triglycerides in human plasma is depicted below. The process involves sample preparation with protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for triglyceride analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
Internal Standard Stock Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in isopropanol. The final concentration in the sample will depend on the expected concentration of endogenous triglycerides. A common approach is to spike the internal standard at a concentration within the linear range of the assay for the analytes of interest. For plasma lipidomics, a final concentration in the range of 100-500 nmol/L in the reconstituted sample is often a good starting point.[6]
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol is adapted from established lipid extraction methods.[1]
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working solution.
-
Add 450 µL of cold isopropanol. Vortex for 1 minute to precipitate proteins.
-
Add 1.5 mL of MTBE. Vortex for 1 minute.
-
Incubate on a shaker at 4°C for 10 minutes.
-
Add 375 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (90:10, v/v) for LC-MS/MS analysis.
LC-MS/MS Method Development
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
For triglycerides, the precursor ions are typically the ammonium adducts ([M+NH_4]^+). The product ions are generated from the neutral loss of one of the fatty acyl chains plus ammonia.[4][7]
MRM Transition for this compound:
The molecular weight of this compound is approximately 854.4 g/mol . The precursor ion will be the ammonium adduct. The product ion will result from the neutral loss of one heptadecanoic acid (C17:0) chain.
-
Precursor Ion (Q1): m/z 872.9 ([C_{54}H_{99}D_5O_6+NH_4]^+)
-
Product Ion (Q3): m/z 584.6 (Resulting from the neutral loss of C17:0 fatty acid and ammonia)
-
Collision Energy (CE): Optimization is required, but a starting point of 20-30 eV is recommended for triglycerides.[8]
Quantitative Data Presentation
The following table provides an example of how to structure the quantitative data obtained from an LC-MS/MS analysis of triglycerides in human plasma samples. The concentrations are calculated based on the ratio of the peak area of the endogenous triglyceride to the peak area of the this compound internal standard.
| Triglyceride Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Sample 1 Conc. (µg/mL) | Sample 2 Conc. (µg/mL) | Sample 3 Conc. (µg/mL) |
| TG(50:1) | 14.2 | 848.8 | 575.5 | 25.3 | 28.1 | 22.9 |
| TG(52:2) | 14.8 | 874.8 | 601.5 | 45.1 | 50.2 | 41.5 |
| TG(54:3) | 15.3 | 900.8 | 627.5 | 30.7 | 34.5 | 28.9 |
| TG(54:4) | 15.1 | 898.8 | 625.5 | 15.2 | 17.8 | 13.5 |
| This compound (IS) | 15.5 | 872.9 | 584.6 | Spiked Conc. | Spiked Conc. | Spiked Conc. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship for the quantification of an endogenous triglyceride using the internal standard.
Caption: Quantification logic using an internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of triglycerides in human plasma using an LC-MS/MS method with this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible results in lipidomics studies. The detailed experimental procedures and data presentation guidelines provided herein will be a valuable resource for researchers and scientists in the fields of clinical research and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in Biological Matrices using GC-MS with Triheptadecanoin-d5 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of fatty acid methyl esters (FAMEs) in biological samples by gas chromatography-mass spectrometry (GC-MS). The protocol utilizes Triheptadecanoin-d5 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This methodology is particularly suited for researchers in metabolic studies, nutritional science, and drug development who require reliable quantification of fatty acid profiles.
Introduction
The analysis of fatty acids is crucial in various scientific fields to understand metabolic pathways, disease biomarkers, and nutritional status. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of FAMEs due to its high resolution and sensitivity.[1] The derivatization of fatty acids to their corresponding methyl esters increases their volatility, making them amenable to GC analysis.[1][2][3] For accurate quantification, the use of an internal standard is essential to compensate for sample losses during extraction and derivatization, as well as injection variability.[4][5] A stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the target analytes and behaves similarly throughout the analytical process, but can be distinguished by its mass-to-charge ratio.[6][7] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of FAMEs from biological matrices using this compound.
Experimental Protocols
1. Materials and Reagents
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Heptane, Acetonitrile
-
Internal Standard: this compound (C17:0-d5 triglyceride) solution (e.g., 1 mg/mL in a suitable solvent)
-
Derivatization Reagent: Boron trifluoride (BF3) in methanol (14% w/v) or Methanolic HCl. Alternatively, a milder reagent like Meth-Prep II can be used.[8]
-
FAME Standards: A certified reference mixture of FAMEs for calibration curve generation.
-
Other Reagents: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate.
2. Sample Preparation and Lipid Extraction
This protocol is adapted from the widely used Folch method for lipid extraction.
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise volume of the this compound internal standard solution. The amount should be chosen to be within the range of the expected endogenous fatty acid concentrations.[9]
-
Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add 0.9% NaCl solution to facilitate phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation:
-
Add the derivatization reagent (e.g., 14% BF3 in methanol).
-
Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add hexane and water to the vial.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Final Preparation: Dry the hexane extract under nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.
4. GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film) or similar polar capillary column[10] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[10] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL in splitless mode[8] |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
5. Quantification
Quantification is performed by generating a calibration curve for each FAME of interest using the certified reference standards. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard (C17:0-d5 FAME).
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for Target FAMEs and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristate (C14:0) | ~10.5 | 74 | 87, 242 |
| Palmitate (C16:0) | ~14.2 | 74 | 87, 270 |
| Palmitoleate (C16:1) | ~14.5 | 55 | 268 |
| Heptadecanoate-d5 (C17:0-d5 IS) | ~16.0 | 79 | 92, 290 |
| Stearate (C18:0) | ~17.8 | 74 | 87, 298 |
| Oleate (C18:1) | ~18.1 | 55 | 264, 296 |
| Linoleate (C18:2) | ~18.8 | 67 | 294 |
| Linolenate (C18:3) | ~19.5 | 79 | 292 |
| Arachidonate (C20:4) | ~22.5 | 79 | 318 |
Note: Retention times are approximate and should be confirmed experimentally.
Table 2: Example Calibration Curve Data for Palmitate (C16:0)
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 78,910 | 455,234 | 0.173 |
| 10 | 155,678 | 448,901 | 0.347 |
| 25 | 380,456 | 452,345 | 0.841 |
| 50 | 765,123 | 451,789 | 1.693 |
| 100 | 1,520,890 | 449,567 | 3.383 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Visualizations
Caption: Experimental workflow for FAMEs analysis.
Caption: Logic for quantitative data analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Anwendungshinweis und Protokoll: Derivatisierung von Lipiden für die GC-MS mit Triheptadecanoin-d5
Abstrakt
Diese Application Note beschreibt ein detailliertes Protokoll für die quantitative Analyse von Fettsäuren in biologischen Proben mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Methode beinhaltet die Extraktion von Lipiden und deren anschließende Derivatisierung zu Fettsäuremethylestern (FAMEs), um deren Flüchtigkeit und thermische Stabilität für die GC-Analyse zu erhöhen.[1][2][3] Triheptadecanoin-d5 wird als interner Standard für eine genaue Quantifizierung verwendet. Dieses Protokoll ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die eine zuverlässige Methode zur Analyse von Lipidprofilen benötigen.
Einleitung
Die Analyse von Fettsäuren ist in vielen Bereichen der biologischen Forschung und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Die Gaschromatographie in Kopplung mit der Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von Fettsäuren.[1][4] Aufgrund der geringen Flüchtigkeit freier Fettsäuren ist jedoch ein Derivatisierungsschritt erforderlich.[3] Die gängigste Methode ist die Umwandlung in Fettsäuremethylester (FAMEs).[1][2]
Die Verwendung eines internen Standards ist für die genaue Quantifizierung unerlässlich, da er Variationen bei der Probenvorbereitung und -injektion ausgleicht. This compound ist ein idealer interner Standard für die Lipidanalytik, da es strukturell den endogenen Triglyceriden ähnelt, aber aufgrund seiner Deuterierung massenspektrometrisch leicht von diesen unterschieden werden kann.
Prinzip
Die Methode basiert auf der Extraktion von Gesamtlipiden aus einer Probe, gefolgt von einer Transesterifizierung zur Umwandlung der in den Lipiden enthaltenen Fettsäuren in FAMEs. This compound wird der Probe vor der Extraktion als interner Standard zugesetzt. Die FAMEs werden dann mittels GC-MS getrennt und nachgewiesen. Die Quantifizierung der einzelnen Fettsäuren erfolgt durch den Vergleich der Peakflächen der endogenen FAMEs mit der Peakfläche des aus this compound gebildeten Heptadecansäure-d5-methylesters.
Materialien und Reagenzien
-
This compound
-
Chloroform
-
Methanol
-
Hexan
-
3M methanolische Salzsäure
-
Butylated Hydroxytoluene (BHT)
-
Natriumchlorid (NaCl)
-
Kaliumchlorid (KCl)
-
Wasserfreies Natriumsulfat
-
Probenröhrchen aus Glas mit Schraubverschluss
-
Autosampler-Fläschchen mit Einsätzen
-
Pipetten und Pipettenspitzen
-
Vortex-Mischer
-
Zentrifuge
-
Wasserbad oder Heizblock
-
Stickstoff-Evaporator
Experimentelle Protokolle
Probenvorbereitung
-
Wiegen Sie 10-50 mg Gewebe oder eine entsprechende Menge einer anderen biologischen Probe in ein Glasröhrchen ein.
-
Fügen Sie eine bekannte Menge this compound als internen Standard hinzu. Die genaue Menge sollte auf der Grundlage des erwarteten Konzentrationsbereichs der endogenen Lipide optimiert werden.
Lipidextraktion und Derivatisierung (Ein-Schritt-Methode)
-
Bereiten Sie eine Extraktionslösung aus Chloroform:Methanol (2:1, v/v) mit 0,01 % (w/v) BHT vor.
-
Geben Sie 1 ml der Extraktionslösung zu der Probe.
-
Vortexen Sie die Probe für 3 Minuten kräftig.
-
Fügen Sie 333 µl einer 0,88%igen (w/v) KCl-Lösung hinzu.[5]
-
Vortexen Sie die Probe erneut vorsichtig und gründlich.
-
Zentrifugieren Sie die Probe bei 1.500 x g für 10 Minuten, um die Phasen zu trennen.[5]
-
Überführen Sie die untere organische Phase vorsichtig in ein sauberes Glasröhrchen.
-
Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein.
-
Fügen Sie 1 ml 3M methanolische HCl hinzu.
-
Verschließen Sie das Röhrchen fest und inkubieren Sie es 1 Stunde lang bei 80 °C in einem Wasserbad.
-
Kühlen Sie die Röhrchen auf Raumtemperatur ab.
-
Fügen Sie 1 ml 0,9%ige (w/v) NaCl-Lösung und 150 µl Hexan hinzu.[5]
-
Vortexen Sie die Probe für 1 Minute kräftig.
-
Zentrifugieren Sie bei 1.500 x g für 10 Minuten.[5]
-
Überführen Sie die obere Hexan-Phase, die die FAMEs enthält, in ein Autosampler-Fläschchen für die GC-MS-Analyse.[5]
GC-MS-Analyse
-
GC-Säule: Eine hochpolare Cyanopropyl- oder Biscyanopropyl-Säule, die für die FAME-Analyse optimiert ist (z. B. eine TR-FAME-Säule).[2][6]
-
Trägergas: Helium oder Wasserstoff
-
Injektor-Temperatur: 250 °C
-
Ofenprogramm: Start bei 100 °C, Rampe auf 240 °C mit 3 °C/min, 15 Minuten halten.
-
MS-Bedingungen:
-
Ionisierungsmodus: Elektronenstoßionisation (EI)
-
Erfassungsmodus: Selektive Ionenüberwachung (SIM) zur Erhöhung der Selektivität und Empfindlichkeit.[7] Die spezifischen Ionen für jede FAME und den internen Standard sollten überwacht werden. Ein Full-Scan-Modus kann zur Identifizierung unbekannter Peaks verwendet werden.[7]
-
Datenanalyse und Quantifizierung
Die Identifizierung der einzelnen FAMEs erfolgt durch den Vergleich ihrer Retentionszeiten und Massenspektren mit denen von authentischen Standards. Die Quantifizierung erfolgt nach der Methode des internen Standards. Das Verhältnis der Peakfläche jeder FAME zur Peakfläche des internen Standards (Heptadecansäure-d5-methylester) wird berechnet und mit einer Kalibrierungskurve verglichen, die mit Standards bekannter Konzentration erstellt wurde.
Ergebnisse und Diskussion
Die hier beschriebene Methode ermöglicht die zuverlässige Quantifizierung einer Vielzahl von Fettsäuren in komplexen biologischen Matrizes. Die Verwendung von this compound als internem Standard gewährleistet eine hohe Genauigkeit und Präzision.
Tabelle 1: Typische quantitative Leistungsdaten für die FAME-Analyse mittels GC-MS. (Hinweis: Diese Werte sind repräsentativ und können je nach spezifischer Matrix und Instrumentierung variieren.)
| Analyt (FAME) | Typischer LOD (ng/mL) | Typischer LOQ (ng/mL) | Typische Wiederfindungsrate (%) |
| Myristinsäuremethylester (C14:0) | 0.5 | 1.5 | 95 - 105 |
| Palmitinsäuremethylester (C16:0) | 0.5 | 1.5 | 97 - 103 |
| Stearinsäuremethylester (C18:0) | 0.5 | 1.5 | 96 - 104 |
| Ölsäuremethylester (C18:1) | 0.8 | 2.5 | 94 - 106 |
| Linolsäuremethylester (C18:2) | 1.0 | 3.0 | 92 - 108 |
| Arachidonsäuremethylester (C20:4) | 1.5 | 5.0 | 90 - 110 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die FAME-Analyse.
Abbildung 2: Vereinfachter Stoffwechselweg von Fettsäuren.
Schlussfolgerung
Das vorgestellte Protokoll bietet eine robuste und genaue Methode für die Quantifizierung von Fettsäuren in biologischen Proben. Die Derivatisierung zu FAMEs in Verbindung mit der GC-MS-Analyse und der Verwendung von this compound als internem Standard ermöglicht eine empfindliche und selektive Messung, die für eine Vielzahl von Forschungs- und Entwicklungsanwendungen geeignet ist.
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC Technischer Tipp [discover.phenomenex.com]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. agilent.com [agilent.com]
Application Note: Solid-Phase Extraction of Lipids Coupled with Triheptadecanoin-d5 for Enhanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the extraction and purification of lipids from biological matrices using solid-phase extraction (SPE). The protocol incorporates Triheptadecanoin-d5 as an internal standard to ensure accurate and reproducible quantification of triglycerides and other lipid classes. This method is designed for researchers in lipidomics, drug development, and clinical diagnostics seeking a reliable and efficient workflow for lipid analysis.
Introduction
The comprehensive analysis of lipids, known as lipidomics, is critical for understanding cellular physiology and pathology. Accurate quantification of lipid species is often hindered by the complexity of biological samples and variability in extraction efficiency. Solid-phase extraction (SPE) offers a streamlined approach for sample cleanup and fractionation, significantly improving the quality of downstream analysis by techniques such as mass spectrometry (MS).[1][2][3][4][5] The inclusion of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting for sample loss during preparation and for matrix effects in MS analysis, thereby enabling precise and accurate quantification. This protocol provides a detailed procedure for the SPE of lipids using a silica-based sorbent with this compound as the spiked internal standard.
Key Principles
Solid-phase extraction separates compounds from a mixture based on their affinity for a solid sorbent and a liquid mobile phase.[5] In this protocol for lipid analysis, a normal-phase silica cartridge is employed. The separation is based on the polarity of the lipid classes. Non-polar lipids are eluted first with non-polar solvents, while more polar lipids are retained and subsequently eluted with solvents of increasing polarity.
This compound serves as an ideal internal standard for the quantification of triglycerides. As a deuterated analog of a C17:0 triglyceride, it shares similar chemical and physical properties with endogenous triglycerides, ensuring it behaves similarly during extraction and analysis. Its distinct mass allows for clear differentiation from endogenous lipids in mass spectrometry.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and target lipid classes.
Materials:
-
SPE Cartridges: Silica-based, 100 mg or 500 mg
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform)
-
Solvents (HPLC grade): Hexane, Diethyl Ether, Chloroform, Methanol, Acetic Acid
-
Glass test tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Preparation and Spiking:
-
To 100 µL of plasma or a homogenized tissue sample, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the analytical method.
-
Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform:methanol 2:1, v/v) to obtain a total lipid extract.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of chloroform or hexane (e.g., 200 µL).
-
-
SPE Cartridge Conditioning:
-
Place the silica SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of methanol followed by 3 mL of chloroform, and finally equilibrate with 3 mL of hexane. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent slowly under gravity or with gentle vacuum.
-
-
Fractionation and Elution:
-
Fraction 1: Neutral Lipids (including Triglycerides):
-
Wash the cartridge with 5 mL of hexane to elute very non-polar compounds. Discard this fraction.
-
Elute the neutral lipids, including the this compound and endogenous triglycerides, with 10 mL of hexane:diethyl ether (90:10, v/v). Collect this fraction in a clean glass tube.
-
-
Fraction 2: Free Fatty Acids:
-
Elute free fatty acids with 10 mL of diethyl ether containing 2% acetic acid. Collect this fraction separately.
-
-
Fraction 3: Phospholipids:
-
Elute phospholipids with 10 mL of methanol. Collect this fraction separately.
-
-
-
Sample Processing for Analysis:
-
Dry each collected fraction under a stream of nitrogen.
-
Reconstitute the dried lipid fractions in a suitable solvent for the intended downstream analysis (e.g., isopropanol:acetonitrile for LC-MS).
-
Data Presentation
The use of an internal standard like this compound allows for the accurate quantification of triglycerides. The following tables represent typical data that can be obtained using this SPE protocol, demonstrating its performance. The data presented below is based on a study utilizing a commercial mix of 63 deuterated lipid internal standards, which serves as a representative example of the expected performance.[6]
Table 1: Recovery of Lipid Classes using SPE
| Lipid Class | Average Recovery (%) | % RSD (n=5) |
| Triglycerides (TG) | >90 | <10 |
| Free Fatty Acids (FFA) | >85 | <15 |
| Phosphatidylcholines (PC) | >90 | <10 |
| Phosphatidylethanolamines (PE) | >90 | <10 |
| Sphingomyelins (SM) | >95 | <10 |
Data is representative and based on studies using a broad range of deuterated internal standards in a novel SPE method.[6] Actual recoveries may vary depending on the specific lipid species and sample matrix.
Table 2: Reproducibility of the SPE Method
| Parameter | SPE Cartridge | SPE 96-Well Plate |
| Average %RSD (across all lipid classes, n=5) | 5.9 | 5.9 |
This data highlights the high reproducibility of modern SPE methods.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for SPE of lipids with this compound spike.
Signaling Pathway Context (Illustrative)
While this protocol focuses on the analytical procedure, the quantified lipids are often part of complex signaling pathways. For instance, triglycerides are central to energy metabolism and storage.
Caption: Simplified overview of triglyceride metabolism.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of lipids using this compound as an internal standard. The method is shown to be robust, reproducible, and provides high recovery for various lipid classes, making it suitable for demanding applications in research and development. The integration of a deuterated internal standard from the initial sample preparation step is crucial for achieving accurate and reliable quantitative results in lipidomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction Using Triheptadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative extraction of lipids from biological matrices using liquid-liquid extraction (LLE) with Triheptadecanoin-d5 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in lipidomics, as it corrects for sample loss during preparation and variations in instrument response.[1][2]
Introduction to Lipid Extraction with this compound
This compound (d5-C17:0 TAG) is a deuterated triglyceride that serves as an excellent internal standard for the quantification of a broad range of lipid classes, particularly triacylglycerols (TAGs) and other neutral lipids. Its chemical and physical properties are nearly identical to its non-deuterated counterparts, ensuring it behaves similarly throughout the extraction and analysis process.[3] By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the endogenous lipids to the internal standard can be used for accurate quantification, typically by mass spectrometry-based techniques.[1][4]
Key Considerations for Quantitative Lipid Analysis
-
Internal Standard Selection: The ideal internal standard should not be naturally present in the sample and should have similar extraction and ionization properties to the analytes of interest. This compound is suitable for broad lipid profiling. For targeted analysis of specific lipid classes, a panel of deuterated standards may be more appropriate.[5][6]
-
Solvent Purity: Use high-purity, HPLC, or LC-MS grade solvents to minimize the introduction of contaminants that can interfere with the analysis.[1][7]
-
Sample Handling: Minimize sample degradation by keeping samples on ice and processing them quickly. For long-term storage, samples should be kept at -80°C.
-
Phase Separation: Ensure complete phase separation to prevent cross-contamination of the aqueous and organic layers. Centrifugation is a critical step to achieve this.[8][9]
Experimental Protocols
Three widely used liquid-liquid extraction protocols are detailed below, with modifications for the incorporation of this compound.
Modified Folch Method
The Folch method is a classic and robust protocol for the extraction of a wide range of lipids.[10][11][12]
Protocol:
-
Sample Preparation: Homogenize tissue samples or use a known volume of liquid samples (e.g., plasma, cell culture media).
-
Internal Standard Spiking: To a 100 µL sample, add 10 µL of a 1 mg/mL solution of this compound in chloroform:methanol (2:1, v/v).
-
Extraction: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution (or LC-MS grade water). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.[8]
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.[8]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the downstream analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v for LC-MS).
Modified Bligh & Dyer Method
The Bligh & Dyer method is suitable for samples with high water content and uses a smaller volume of solvent compared to the Folch method.[8][10][13][14][15][16]
Protocol:
-
Sample Preparation: Use up to 1 mL of aqueous sample (e.g., cell suspension, tissue homogenate).
-
Internal Standard Spiking: To the sample, add 10 µL of a 1 mg/mL solution of this compound in chloroform:methanol (1:2, v/v).
-
Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then add 1.25 mL of LC-MS grade water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.[13]
-
Lipid Collection: Collect the lower organic phase (chloroform layer).
-
Washing (Optional): For cleaner extracts, the organic phase can be washed with an "authentic upper phase" prepared by performing the extraction on a blank sample (water instead of biological sample).[13]
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis.
Methyl-tert-butyl ether (MTBE) Method
The MTBE method offers the advantage of having the lipid-containing organic phase as the upper layer, which simplifies collection and reduces the risk of contamination from the lower aqueous phase.[9][17][18][19][20][21]
Protocol:
-
Sample Preparation: Use a small volume of sample (e.g., 20 µL of plasma).
-
Internal Standard Spiking: Add 10 µL of a 1 mg/mL solution of this compound in methanol.
-
Extraction: Add 1.5 mL of methanol and vortex. Then add 5 mL of MTBE and shake for 1 hour at room temperature.[22]
-
Phase Separation: Induce phase separation by adding 1.25 mL of LC-MS grade water. Vortex for 1 minute.[22]
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.[22]
-
Lipid Collection: Collect the upper organic phase (MTBE layer).[17]
-
Re-extraction (Optional): The lower aqueous phase can be re-extracted with a smaller volume of MTBE to improve recovery.
-
Drying: Dry the combined organic phases under nitrogen.
-
Reconstitution: Reconstitute the extract in a solvent compatible with the analytical platform.
Data Presentation
The following tables summarize typical performance data for lipid extraction protocols using an internal standard. The values are illustrative and may vary depending on the specific matrix, lipid class, and analytical instrumentation.
Table 1: Recovery of Lipid Classes using Different Extraction Methods.
| Lipid Class | Folch Method (%) | Bligh & Dyer Method (%) | MTBE Method (%) |
| Triacylglycerols (TAG) | 95 ± 4 | 92 ± 5 | 98 ± 3 |
| Phosphatidylcholines (PC) | 98 ± 3 | 96 ± 4 | 97 ± 3 |
| Phosphatidylethanolamines (PE) | 97 ± 4 | 95 ± 5 | 96 ± 4 |
| Cholesterol Esters (CE) | 94 ± 5 | 91 ± 6 | 97 ± 4 |
| Free Fatty Acids (FFA) | 90 ± 7 | 88 ± 8 | 92 ± 6 |
Table 2: Precision and Linearity.
| Parameter | Value |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL (Analyte dependent) |
Visualizations
Diagram 1: General Workflow for Lipid Extraction and Analysis.
A generalized workflow for quantitative lipid analysis.
Diagram 2: Signaling Pathway Involving Key Lipid Classes.
Simplified arachidonic acid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Modified Lipid Extraction Methods for Deep Subsurface Shale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tabaslab.com [tabaslab.com]
- 14. epic.awi.de [epic.awi.de]
- 15. biochem.wustl.edu [biochem.wustl.edu]
- 16. youtube.com [youtube.com]
- 17. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 20. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 21. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Special procedures | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Triheptadecanoin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of Triheptadecanoin-d5 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GC-MS analysis?
This compound is a deuterated form of Triheptadecanoin, which is a triglyceride containing three heptadecanoic acid (C17:0) chains. In GC-MS, it is commonly used as an internal standard for the quantitative analysis of lipids, such as fatty acids and other triglycerides.[1] The deuterium labeling allows it to be distinguished from its non-deuterated counterparts by the mass spectrometer, while its chemical and physical properties are very similar, making it an ideal standard for correcting variations during sample preparation and analysis.[2][3][4]
Q2: What are the most common causes of poor peak shape for this compound?
Poor peak shape, such as tailing or fronting, for a high molecular weight compound like this compound in GC-MS can stem from several factors:
-
Suboptimal Temperatures: Inadequate temperatures in the inlet or oven can lead to incomplete volatilization and peak broadening or tailing.
-
Active Sites in the System: Interaction of the analyte with active sites in the inlet liner, column, or connections can cause peak tailing.
-
Column Issues: Using an inappropriate column, column degradation (bleed), or contamination can all negatively impact peak shape.
-
Injection Technique: The injection volume, speed, and mode (split/splitless) can significantly affect the peak shape of high-boiling point compounds.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, affecting its peak shape and response.[5][6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can lead to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet Liner | Replace the liner with a new, deactivated liner. Using liners with glass wool can sometimes help trap non-volatile residues but can also be a source of activity if not properly deactivated.[7] |
| Column Contamination or Degradation | Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trim the first 10-20 cm of the column from the inlet side.[8] If the column is old or severely contaminated, replacement may be necessary. |
| Inadequate Inlet Temperature | Increase the inlet temperature to ensure complete and rapid vaporization of this compound. A starting point for triglycerides is often 350°C or higher, depending on the instrument's capabilities. |
| Secondary Interactions on the Column | Ensure you are using a high-temperature, low-bleed column suitable for triglyceride analysis (e.g., a phenyl-methyl polysiloxane phase).[9][10] |
| Solvent-Phase Polarity Mismatch | A mismatch between the solvent polarity and the stationary phase can cause peak tailing.[8] Ensure your sample is dissolved in a solvent compatible with your column. |
Troubleshooting Workflow for Peak Tailing
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is drawn out, is less common for high molecular weight compounds but can occur.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | The concentration of this compound or co-eluting matrix components may be too high. Dilute the sample and re-inject. |
| Improper Column Installation | If the column is not installed correctly in the inlet, it can create a distorted flow path. Re-install the column according to the manufacturer's instructions. |
| Solvent Effect Issues | If using a splitless injection, the initial oven temperature might be too high relative to the solvent's boiling point, preventing proper solvent focusing. Lower the initial oven temperature.[8] |
Issue 3: Broad Peaks
Broad, symmetrical peaks can indicate a loss of chromatographic efficiency.
Possible Causes and Solutions:
| Cause | Solution |
| Low Carrier Gas Flow Rate | An insufficient flow rate can lead to band broadening. Check and adjust the carrier gas flow rate to the optimal range for your column dimensions. |
| Slow Injection Speed | For high-boiling point compounds, a slow injection can lead to band broadening in the inlet. Use a fast injection speed. |
| Dead Volume | Dead volume in the system (e.g., from poorly fitted connections) can cause significant peak broadening. Check all fittings and ferrules. |
| Inappropriate Oven Temperature Program | A temperature ramp that is too fast may not allow for proper partitioning on the column. Try a slower temperature ramp. |
Troubleshooting Workflow for Broad Peaks
Experimental Protocols
Protocol 1: GC-MS Analysis of Triglycerides (including this compound)
This protocol provides a general starting point for the analysis of triglycerides. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation:
-
Accurately weigh the sample into a vial.
-
Add a known amount of this compound internal standard solution.
-
Dissolve the sample and internal standard in an appropriate solvent (e.g., hexane or isooctane).
-
Vortex to ensure complete dissolution.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Inlet Temperature | 350 °C | To ensure rapid and complete vaporization of high molecular weight triglycerides.[11] |
| Carrier Gas | Helium | Inert carrier gas compatible with MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for many capillary columns. |
| Column | High-temperature, low-bleed, non-polar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation of triglycerides based on boiling point and is stable at high temperatures.[10][12] |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 15°C/min to 370°C, Hold: 5 min | A temperature program designed to elute a wide range of triglycerides. |
| Transfer Line Temp | 350 °C | To prevent condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Mass Range | 50-1000 amu | To cover the expected mass range of triglyceride fragments. |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the concentration of the target analytes using a calibration curve prepared with known concentrations of standards and the internal standard.
Protocol 2: Silylation for Improved Peak Shape (Optional)
For samples containing free fatty acids or mono- and diglycerides, derivatization can improve peak shape by reducing polarity. While triglycerides like this compound do not require derivatization, this step may be necessary for other components in your sample.
1. Sample Preparation:
-
Follow the sample preparation steps in Protocol 1.
-
After dissolving the sample and internal standard, evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Add a silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Analysis:
-
Use the GC-MS parameters outlined in Protocol 1.
Note: Always analyze a derivatized standard to confirm the retention time and mass spectrum of the derivatized this compound if you choose to derivatize your entire sample.
Data Presentation
The following table illustrates hypothetical quantitative data that could be generated during troubleshooting to assess the impact of inlet temperature on the peak shape and response of this compound.
Table 1: Effect of Inlet Temperature on this compound Peak Asymmetry and Response
| Inlet Temperature (°C) | Peak Asymmetry (USP Tailing Factor) | Peak Area (Arbitrary Units) |
| 280 | 2.1 | 50,000 |
| 300 | 1.8 | 75,000 |
| 320 | 1.5 | 120,000 |
| 340 | 1.2 | 150,000 |
| 360 | 1.1 | 155,000 |
This hypothetical data demonstrates that increasing the inlet temperature can improve peak symmetry (lower tailing factor) and increase the response up to a certain point, after which the benefits may plateau.
By systematically addressing the potential causes of poor peak shape and optimizing the analytical method, researchers can achieve accurate and reproducible quantification of lipids using this compound as an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. shimadzu.com [shimadzu.com]
- 9. chromservis.eu [chromservis.eu]
- 10. meatscience.org [meatscience.org]
- 11. Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
Preventing Triheptadecanoin-d5 degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Triheptadecanoin-d5 during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at or below -16°C.[1] When dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is recommended.[1] For powdered forms of saturated lipids like this compound, storage in a glass container with a Teflon-lined closure at ≤ -16°C is ideal.[1] It is generally not advised to store organic solutions below -30°C unless they are in a sealed glass ampoule to prevent solvent freezing and potential sample concentration changes.[1]
Q2: What is the primary cause of this compound degradation during storage?
A2: The two primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation. Hydrolysis is the cleavage of the ester bonds, resulting in the formation of di- and monoglycerides and free fatty acids. This can be catalyzed by acidic or basic conditions, or by the presence of lipases. Oxidation typically occurs at the fatty acid chains, although heptadecanoic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids.
Q3: Can I store this compound in plastic containers?
A3: It is strongly recommended to use glass containers with Teflon-lined closures for storing this compound, especially when dissolved in an organic solvent.[1] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) are not recommended as plasticizers and other impurities can leach into the solvent, leading to contamination of your standard.[1]
Q4: How many times can I freeze-thaw my this compound sample?
A4: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] It is best practice to aliquot the standard into single-use vials to minimize the number of times the main stock is temperature-cycled.
Q5: My this compound is in powdered form. How should I handle it?
A5: To prevent condensation from accumulating on the cold powder, which can introduce moisture and promote hydrolysis, allow the entire container to warm to room temperature before opening it.[1] Once at room temperature, you can open the container and weigh out the desired amount. For long-term storage, it is recommended to dissolve the powder in a suitable organic solvent and store it as a solution at -20°C ± 4°C under an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity or absence of this compound peak in analytical run (e.g., GC-MS, LC-MS/MS) | 1. Degradation: The standard may have degraded due to improper storage (temperature, light exposure) or handling (repeated freeze-thaw cycles).2. Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent. | 1. Verify Storage Conditions: Ensure the standard has been stored at the recommended temperature (≤ -16°C) and protected from light.[1] Prepare fresh dilutions from a stock that has been handled properly.2. Improve Solubilization: Gently warm the solution or use sonication to aid dissolution. Be cautious with warming as excessive heat can also lead to degradation. |
| Presence of unexpected peaks in the chromatogram (e.g., corresponding to heptadecanoic acid-d5 or di- and monoglycerides-d5) | 1. Hydrolysis: The sample has likely undergone hydrolysis due to exposure to moisture, acidic or basic conditions, or enzymatic contamination. | 1. Review Sample Preparation: Ensure all solvents are anhydrous and that the storage environment is dry. Avoid sources of acid or base contamination. If working with biological matrices, ensure that enzymatic activity is quenched immediately upon sample collection (e.g., by adding a lipase inhibitor or by rapid freezing).2. Proper Handling of Powdered Standard: Always allow the powdered standard to reach room temperature before opening to prevent moisture condensation.[1] |
| Inconsistent quantification results across different aliquots | 1. Solvent Evaporation: If not sealed properly, the solvent can evaporate over time, leading to an increase in the concentration of the standard.2. Non-homogeneous Aliquoting: If the standard was not fully dissolved before aliquoting, the concentration may vary between vials. | 1. Use Appropriate Vials: Store aliquots in high-quality glass vials with Teflon-lined screw caps to ensure a tight seal.2. Ensure Complete Dissolution: Vortex the stock solution thoroughly before preparing aliquots to ensure homogeneity. |
Degradation Pathways and Prevention
This compound, as a triglyceride, is susceptible to two main degradation pathways: hydrolysis and, to a lesser extent for a saturated fat, oxidation.
Hydrolytic Degradation
Hydrolysis involves the cleavage of the ester linkages in the triglyceride, releasing fatty acids and forming di- and monoglycerides. This process is accelerated by the presence of water, acids, bases, and lipolytic enzymes.
Caption: Hydrolytic degradation pathway of this compound.
Prevention of Hydrolysis:
-
Storage Temperature: Store at or below -16°C to reduce the rate of chemical reactions.[1]
-
Moisture Control: Use anhydrous solvents and store in tightly sealed containers to minimize exposure to water. When handling the powdered form, allow it to warm to room temperature before opening to prevent condensation.[1]
-
pH Control: Avoid acidic or basic conditions in the sample matrix.
-
Inhibit Enzymatic Activity: For biological samples, use appropriate collection techniques and consider adding lipase inhibitors to prevent enzymatic degradation.
Oxidative Degradation
While less common for saturated triglycerides compared to their unsaturated counterparts, oxidation can still occur under harsh conditions (e.g., exposure to strong oxidizing agents, high heat, or UV light). This process can lead to the formation of various breakdown products, including aldehydes, ketones, and smaller carboxylic acids, which can interfere with analysis.
Prevention of Oxidation:
-
Inert Atmosphere: Store solutions under an inert gas like argon or nitrogen to displace oxygen.[1]
-
Light Protection: Store in amber vials or in the dark to prevent photo-oxidation.
-
Avoid Contaminants: Ensure that solvents and storage containers are free of metal ions and peroxides, which can catalyze oxidation.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method for this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., isopropanol) in a glass volumetric flask.
-
Working Solution (100 µg/mL): Dilute the stock solution with the same solvent to obtain the working solution.
Forced Degradation Conditions
Expose the working solution to the following stress conditions:
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the working solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the working solution in a heat-stable vial and incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose the working solution in a clear glass vial to direct sunlight or a photostability chamber for 48 hours.
-
Control Sample: Store the working solution at the recommended storage condition (-20°C) and protected from light.
Sample Analysis (LC-MS/MS Method)
-
Neutralization: Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute all samples to a final concentration of 1 µg/mL with the mobile phase.
-
LC-MS/MS System: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).
-
Gradient: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the parent ion and potential degradation product transitions. For this compound, the precursor ion would be the [M+NH4]+ adduct, and product ions would correspond to the neutral loss of the deuterated glycerol backbone or one of the heptadecanoic acid chains.
-
Data Analysis
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
References
Technical Support Center: Ion Suppression of Triheptadecanoin-d5 in Plasma Samples
Welcome to the technical support center for addressing ion suppression of the internal standard Triheptadecanoin-d5 in plasma sample analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of a target analyte, in this case, the internal standard this compound, is reduced due to the presence of co-eluting matrix components from the plasma sample.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For an internal standard like this compound, which is added at a known concentration to correct for variability, a suppressed signal can lead to inaccurate quantification of the target analytes.
Q2: What are the primary causes of ion suppression for this compound in plasma samples?
A2: The most significant contributors to ion suppression in plasma are phospholipids.[1] These abundant lipids are major components of cell membranes and often co-extract with triglycerides like this compound, especially when using simple sample preparation methods like protein precipitation.[1] Phospholipids can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal. Other potential sources of ion suppression include salts, detergents, and other endogenous matrix components.
Q3: How can I detect if the this compound signal is being suppressed in my experiment?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank plasma extract is then injected onto the column. Any dip in the constant signal of this compound indicates the elution of matrix components that are causing ion suppression at that specific retention time.
Q4: Is a deuterated internal standard like this compound immune to ion suppression?
A4: While stable isotope-labeled internal standards like this compound are considered the gold standard for correcting matrix effects, they are not immune to ion suppression.[2] The key advantage is that they co-elute with the analyte and experience similar degrees of ion suppression.[2] By using the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized.[2] However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues related to this compound ion suppression.
Issue 1: Low or No Signal from this compound
If you are observing a significantly lower than expected or even absent signal for your this compound internal standard, follow these troubleshooting steps:
Potential Causes & Solutions:
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the nonpolar this compound from the plasma matrix.
-
Action: Review and optimize your extraction protocol. For triglycerides, Liquid-Liquid Extraction (LLE) with a nonpolar solvent like hexane or methyl-tert-butyl ether (MTBE) is often more effective than protein precipitation alone. Solid-Phase Extraction (SPE) with a C18 or similar reversed-phase sorbent can also be used to isolate lipids.
-
-
Severe Ion Suppression: High levels of co-eluting phospholipids or other matrix components are suppressing the this compound signal.
-
Action 1: Improve Sample Cleanup. Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized phospholipid removal plates or by optimizing your LLE or SPE method.
-
Action 2: Optimize Chromatography. Adjust the LC gradient to better separate this compound from the main phospholipid elution zones. Typically, phospholipids elute in the earlier and later parts of a reversed-phase gradient.
-
-
Improper Storage or Handling of Standard: The this compound standard may have degraded due to improper storage.[3]
-
Action: Always refer to the manufacturer's instructions for storage conditions. Prepare fresh working solutions regularly and avoid multiple freeze-thaw cycles.[3]
-
-
Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source, can lead to a general loss of sensitivity.
-
Action: Perform routine maintenance and cleaning of the ion source, ion transfer optics, and mass analyzer as per the manufacturer's recommendations.
-
Troubleshooting Workflow for Low Internal Standard Signal
Issue 2: High Variability in this compound Signal Across Samples
Inconsistent signal intensity of the internal standard across a batch of samples can compromise the reliability of your results.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.
-
Action: Ensure consistent and precise execution of the sample preparation protocol for all samples. Use of automated liquid handlers can improve reproducibility.
-
-
Differential Matrix Effects: The composition of the plasma matrix can vary between individuals, leading to different degrees of ion suppression.
-
Action: This is a primary reason for using a stable isotope-labeled internal standard. As long as the analyte and internal standard respond proportionally to the varying matrix effects, the ratio should remain consistent. If variability is still high, a more robust sample cleanup method to remove a larger portion of the matrix is recommended.
-
-
Carryover: Residual this compound from a previous injection can carry over to the next, causing artificially high signals in subsequent runs.
-
Action: Optimize the wash steps in your LC method. A strong organic solvent wash at the end of each run can help to effectively clean the column and injection system. Injecting blank samples between your study samples can help identify and quantify carryover.
-
-
Deuterium Exchange: In rare cases, deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.[3]
-
Action: Ensure the deuterium labels on your this compound standard are in stable positions (e.g., on the carbon backbone). If you suspect deuterium exchange, consult with the manufacturer of the standard.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression. The following table summarizes the typical recovery and matrix effects for triglycerides when using different extraction methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 115 | 50 - 80 (Suppression) | Simple, fast, and inexpensive. | High levels of phospholipids remain, leading to significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) with MTBE/Methanol | 90 - 110 | 85 - 105 | Good removal of polar interferences like salts and some phospholipids. | Can be more time-consuming and may have lower recovery for more polar lipids. |
| Solid-Phase Extraction (SPE) C18 | 80 - 100 | 90 - 110 | Can provide very clean extracts and can be automated. | Requires method development to optimize loading, washing, and elution steps. |
| Phospholipid Removal Plates | > 90 | > 95 | Specifically targets and removes phospholipids, significantly reducing ion suppression. | Higher cost per sample compared to other methods. |
Note: The values presented are typical ranges and can vary depending on the specific protocol, instrumentation, and plasma matrix.
Experimental Protocols
Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting triglycerides like this compound while minimizing ion suppression from phospholipids.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methanol (MeOH), cold
-
Methyl-tert-butyl ether (MTBE), cold
-
Water (LC-MS grade)
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold MeOH containing the this compound internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile/Isopropanol).
Lipid Extraction Workflow
LC-MS/MS Analysis of this compound
This section provides typical parameters for the analysis of this compound using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the nonpolar triglycerides, and then include a high-organic wash step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+NH4]+): For this compound (C51H93D5O6), the molecular weight is approximately 855.8 g/mol . The ammonium adduct would be around m/z 873.8.
-
Product Ions: The most common fragmentation for triglycerides in positive mode is the neutral loss of a fatty acid. For this compound, the fatty acid is heptadecanoic acid (C17H34O2), with a molecular weight of approximately 270.5 g/mol . Therefore, a common product ion would be the result of this neutral loss.
-
MRM Transition: m/z 873.8 → [M+NH4 - C17H34O2]+
-
-
Collision Energy: This will need to be optimized for your specific instrument but is typically in the range of 20-40 eV for triglycerides.
MRM Transition for this compound
References
Improving signal-to-noise ratio for Triheptadecanoin-d5
Welcome to the Technical Support Center for Triheptadecanoin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Triheptadecanoin, which is a triglyceride containing three heptadecanoic acid (C17:0) fatty acid chains. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis of triglycerides and other lipids. The five deuterium atoms on the glycerol backbone provide a mass shift that allows it to be distinguished from its non-deuterated analog, while its chemical and physical properties are nearly identical. This similarity ensures that it behaves like the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container at -20°C.[1] Before use, allow the vial to warm to room temperature to prevent condensation. For preparing stock solutions, use high-purity solvents such as chloroform or isopropanol.
Q3: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?
The deuterium labels on the glycerol backbone of this compound are generally stable under typical analytical conditions. However, prolonged exposure to protic solvents, especially under acidic or basic conditions, could potentially lead to H/D exchange.[2] It is advisable to minimize the time the standard spends in such solutions and to use aprotic solvents for long-term storage of solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound, focusing on improving the signal-to-noise ratio (S/N).
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
A low S/N ratio can compromise the accuracy and precision of your quantitative results. The following sections outline potential causes and solutions.
Problem: The mass spectrometer settings are not optimized for the detection of this compound.
Solutions:
-
Ionization Mode: For triglycerides, positive ion mode electrospray ionization (ESI) is typically used.[3] Atmospheric pressure chemical ionization (APCI) can also be effective for less polar lipids.[4]
-
Adduct Formation: Triglycerides often form ammonium adducts ([M+NH4]+) in the presence of ammonium formate or acetate in the mobile phase, which can be more stable and provide a stronger signal than protonated molecules ([M+H]+).[4][5]
-
MRM Transitions: Optimize the precursor and product ions for Multiple Reaction Monitoring (MRM). For this compound, the ammonium adduct is a common precursor ion. Product ions often correspond to the neutral loss of one of the fatty acid chains.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization efficiency for this compound.
Experimental Protocol: Optimization of MS Parameters
-
Prepare a standard solution of this compound in isopropanol:acetonitrile (1:1, v/v) at a concentration of approximately 1 µg/mL.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive ion mode to identify the most abundant precursor ion (e.g., [M+NH4]+).
-
Select the precursor ion and perform product ion scans to identify the most intense and stable fragment ions.
-
Set up MRM transitions using the optimized precursor and product ions.
-
Systematically adjust source parameters (e.g., capillary voltage, source temperature, nebulizer gas pressure) to maximize the intensity of the MRM signal.
Problem: Poor peak shape or co-elution with interfering matrix components can suppress the signal of this compound.
Solutions:
-
Column Choice: Reversed-phase chromatography using a C18 or C8 column is commonly employed for lipid analysis.[3]
-
Mobile Phase Composition: A typical mobile phase for triglyceride analysis consists of a gradient of an aqueous phase (e.g., water with ammonium formate) and an organic phase (e.g., acetonitrile/isopropanol).[5] The use of high-purity solvents is crucial to minimize background noise.[6]
-
Gradient Optimization: Adjust the gradient profile to ensure a sharp, symmetrical peak for this compound and to separate it from potential interferences.
Table 1: Example LC Gradient for Triglyceride Analysis
| Time (min) | % Mobile Phase A (Water + 10 mM Ammonium Formate) | % Mobile Phase B (Acetonitrile/Isopropanol 10:90 + 10 mM Ammonium Formate) |
| 0.0 | 30 | 70 |
| 2.0 | 30 | 70 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Problem: Inefficient extraction or the presence of matrix components can lead to ion suppression and a low signal for this compound.
Solutions:
-
Extraction Method: For plasma or serum samples, protein precipitation followed by liquid-liquid extraction is a common approach. A widely used method is the Folch extraction using chloroform and methanol.
-
Sample Clean-up: If significant matrix effects are observed, consider using solid-phase extraction (SPE) for a more thorough clean-up.
Experimental Protocol: Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma/serum , add 20 µL of this compound working solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).
Issue 2: Poor Reproducibility of this compound Signal
Problem: The signal intensity of this compound varies significantly between injections.
Solutions:
-
Check for Contamination: Carryover from previous injections can affect reproducibility. Ensure the autosampler and injection port are clean.
-
Verify Solution Stability: this compound in solution may degrade over time, especially if not stored properly. Prepare fresh working solutions regularly.
-
Ensure Accurate Pipetting: Inaccuracies in pipetting the internal standard can lead to variability. Calibrate pipettes regularly.
Table 2: Troubleshooting Poor Reproducibility
| Potential Cause | Recommended Action |
| Instrument Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method. |
| Internal Standard Degradation | Prepare fresh stock and working solutions of this compound. Store solutions at -20°C when not in use. |
| Inconsistent Sample Preparation | Ensure consistent vortexing and centrifugation times. Use calibrated pipettes for all liquid handling steps. |
Visualizations
Caption: Workflow for the analysis of triglycerides using this compound.
Caption: A logical approach to troubleshooting a low signal-to-noise ratio.
References
- 1. 2438-40-6・Triheptadecanoin Standard・203-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Frontiers | Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms [frontiersin.org]
- 3. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Potential for deuterium exchange in Triheptadecanoin-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential for deuterium exchange in Triheptadecanoin-d5. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterium-labeled version of Triheptadecanoin, a triglyceride containing three heptadecanoic acid chains. The "d5" signifies that five hydrogen atoms on the glycerol backbone of the molecule have been replaced with deuterium atoms. Specifically, the labeling is at the 1,1,2,3,3-positions of the propanetriyl ester group.[1] This makes it a valuable internal standard for mass spectrometry-based quantitative analysis.[2]
Q2: What is hydrogen-deuterium exchange (HDX)?
A2: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom bonded to a molecule is replaced by a deuterium atom from a deuterium-rich solvent (like D₂O), or vice-versa.[3] The rate of this exchange is highly dependent on the type of chemical bond and the experimental conditions.[4] Labile hydrogens, such as those in amide, hydroxyl, or amine groups, can exchange relatively easily.[5]
Q3: Are the deuterium atoms in this compound susceptible to back-exchange?
A3: The deuterium atoms in this compound are covalently bonded to carbon atoms (C-D bonds) on the glycerol backbone.[1] C-D bonds are strong and considered non-labile under typical analytical conditions used in lipidomics, such as sample extraction, storage, and LC-MS analysis.[3] Significant back-exchange (deuterium loss) would require harsh conditions like the presence of a strong acid/base catalyst and high temperatures, which are not employed in standard experimental protocols.[3][5] Therefore, this compound is a highly stable standard with a very low risk of deuterium loss.
Q4: What are the ideal storage and handling conditions to ensure the isotopic stability of this compound?
A4: To ensure maximum stability and prevent any potential degradation or contamination, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, it is recommended to store the compound at -20°C. When preparing solutions, use high-purity aprotic solvents if possible. While dissolution in protic solvents like methanol or ethanol is common and generally safe, prolonged storage in solution, especially at room temperature, should be avoided to minimize any theoretical risk of degradation.
Troubleshooting Guide
This guide addresses common issues that may be misinterpreted as deuterium exchange.
Q1: My mass spectrometry results show a peak at a lower m/z than expected for this compound. Is this due to deuterium loss?
A1: This is highly unlikely to be due to deuterium back-exchange. More probable causes include:
-
In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer. This can be influenced by source parameters like temperature and voltage.
-
Incorrect Adduct Identification: You may be observing a different adduct than expected. For example, you might be looking for the [M+Na]⁺ peak when the [M+H]⁺ or [M+NH₄]⁺ is more prominent.
-
Isotopic Purity: The standard may contain a small percentage of lower-mass isotopologues (d0 to d4). Check the certificate of analysis for the specified isotopic purity, which is typically >99%.[1]
-
Chemical Degradation: Although stable, the lipid could degrade if handled or stored improperly (e.g., exposure to strong oxidizing agents).
Q2: I observe multiple peaks clustered around the expected m/z of my standard. Is this evidence of partial deuterium exchange?
A2: This observation is almost certainly not due to deuterium exchange. The cluster of peaks represents the natural isotopic distribution of the molecule. This compound is a large molecule (C₅₄H₉₉D₅O₆) containing many carbon atoms.[1] The natural abundance of ¹³C (~1.1%) results in a predictable pattern of M, M+1, M+2, etc., peaks, which are visible with a high-resolution mass spectrometer.
Q3: Can my choice of solvent during sample extraction cause deuterium loss?
A3: Standard lipid extraction solvents (e.g., methanol, ethanol, chloroform, methyl tert-butyl ether (MTBE), hexane) will not cause the C-D bonds in this compound to exchange. While extreme pH conditions can facilitate H/D exchange, the acids and bases typically used in lipid extractions (e.g., small amounts of acetic acid or ammonium hydroxide) are not strong enough to induce exchange from a carbon atom.[5]
Data Summary
Table 1: General Stability of C-D Bonds vs. Labile Bonds to Hydrogen-Deuterium Exchange
| Bond Type | Position in Molecule | Stability to Exchange (Typical Analytical Conditions) | Conditions Favoring Exchange |
| C-D | Glycerol Backbone (this compound) | Very High / Non-exchangeable | Strong Acid/Base Catalysis, High Temperature, Metal Catalysts [3][5] |
| O-H | Hydroxyl groups | Low / Readily Exchangeable | Presence of protic solvents (H₂O, D₂O, MeOH) |
| N-H | Amine, Amide groups | Low / Readily Exchangeable | pH-dependent, presence of protic solvents[4] |
| S-H | Thiol groups | Low / Readily Exchangeable | Presence of protic solvents |
Table 2: Calculated m/z Values for Common this compound Adducts (Based on Molecular Formula: C₅₄H₉₉D₅O₆, Molecular Weight: 854.43)[1]
| Adduct | Ion Formula | Monoisotopic Mass (m/z) |
| [M+H]⁺ | [C₅₄H₁₀₀D₅O₆]⁺ | 855.82 |
| [M+Na]⁺ | [C₅₄H₉₉D₅O₆Na]⁺ | 877.80 |
| [M+K]⁺ | [C₅₄H₉₉D₅O₆K]⁺ | 893.77 |
| [M+NH₄]⁺ | [C₅₄H₁₀₃D₅O₆N]⁺ | 872.85 |
Experimental Protocols
Protocol: Assessing the Stability of this compound Under Specific Experimental Conditions
This protocol allows a user to verify the stability of the deuterated standard in their specific solvent matrix and conditions.
1. Objective: To determine if significant loss of deuterium from this compound occurs under the user's specific experimental conditions (e.g., during sample extraction or storage in a prepared solvent).
2. Materials:
- This compound standard
- High-purity solvent(s) matching the experimental matrix
- LC-MS grade solvent for dilution (e.g., Acetonitrile:Isopropanol 50:50)
- Autosampler vials
- Calibrated mass spectrometer
3. Methodology:
- Prepare a "Time Zero" Control Sample: a. Prepare a stock solution of this compound in a stable solvent (e.g., chloroform or methanol). b. Dilute an aliquot of the stock solution into your final experimental solvent matrix to a typical working concentration. c. Immediately analyze this sample via LC-MS or direct infusion MS. This serves as your baseline control.
- Prepare an "Incubated" Test Sample: a. Prepare an identical sample as in step 1b. b. Incubate this sample under conditions that mimic your experimental procedure (e.g., let it sit on the benchtop for 4 hours, store it in the autosampler at 10°C for 24 hours, or heat it to 40°C for 30 minutes).
- Analysis: a. After the incubation period, analyze the test sample using the exact same MS method as the "Time Zero" control.
- Data Interpretation: a. Compare the mass spectra of the control and test samples. b. Overlay the chromatograms and compare peak areas to check for chemical degradation. c. Examine the isotopic distribution and the m/z of the primary peak. A stable standard will show no significant shift in the m/z value or alteration in the isotopic pattern between the "Time Zero" and "Incubated" samples.
Visualizations
Caption: Troubleshooting flowchart for unexpected MS signals.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Linearity Issues with Triheptadecanoin-d5 Calibration Curves
For researchers, scientists, and drug development professionals utilizing Triheptadecanoin-d5 as an internal standard in quantitative lipidomics, achieving a linear calibration curve is paramount for accurate and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common linearity issues encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Triheptadecanoin, a triglyceride containing three heptadecanoic acid (C17:0) fatty acid chains. It is commonly used as an internal standard (IS) in mass spectrometry-based lipidomics.[1][2][3] Because it is chemically almost identical to its endogenous, non-deuterated counterpart, it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the deuterium labels allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of triglycerides.
Q2: What are the common causes of non-linear calibration curves in LC-MS analysis?
Non-linearity in liquid chromatography-mass spectrometry (LC-MS) calibration curves can arise from several factors at different stages of the analytical process. The most common causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a disproportionate response.[4]
-
Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's ion source, resulting in a plateauing of the signal.
-
Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, leading to a non-linear response.
-
Formation of Multimers and Adducts: At high concentrations, analytes can form dimers or other multimers. Additionally, the formation of various adducts (e.g., with sodium, potassium, or ammonium ions) can split the signal between different m/z values, affecting the linearity of the response for the primary ion.[5][6][7]
-
Isotopic Exchange: In some cases, deuterium atoms on a deuterated internal standard can exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This can alter the signal of the internal standard and affect the accuracy of quantification.
-
Inappropriate Internal Standard Concentration: Using an internal standard concentration that is too high or too low relative to the analyte concentrations in the calibration standards can lead to non-linearity.
Q3: My calibration curve for this compound is non-linear at the higher concentration points. What should I investigate first?
Non-linearity at the upper end of the calibration curve is a frequent issue and often points towards saturation effects. Here’s a step-by-step approach to troubleshoot this:
-
Check for Ion Source and Detector Saturation: This is the most likely culprit. Dilute your highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, saturation is the issue.
-
Review Internal Standard Concentration: An internal standard concentration that is significantly lower than the high concentration calibration points can lead to competitive ionization effects. Consider preparing a new set of calibration standards with a higher, more appropriate concentration of this compound.
-
Investigate Adduct Formation: High concentrations can promote the formation of different adducts (e.g., [M+Na]+, [M+K]+ in addition to the expected [M+NH4]+). Analyze the mass spectra of your high concentration standards to see if the signal is being distributed among multiple adducts. If so, you may need to optimize your mobile phase to promote the formation of a single, dominant adduct.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) Across the Entire Calibration Range
A low correlation coefficient (r²) across the entire calibration range suggests a systematic issue with the assay.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Solubility: Ensure that this compound and the analyte are fully dissolved in the chosen solvent. Poor solubility can lead to inaccurate standard concentrations. Consider using a solvent mixture like chloroform:methanol (2:1, v/v) for initial stock solutions.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions.
-
Stability: Assess the stability of your stock and working solutions. This compound should be stored at -20°C or lower in a tightly sealed container to prevent degradation.[3] Prepare fresh working solutions regularly.
-
-
Optimize Chromatographic Conditions:
-
Co-elution: Ensure that this compound and the target triglycerides are co-eluting. A significant difference in retention times can lead to differential matrix effects. Adjust the LC gradient or mobile phase composition if necessary.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration and, consequently, linearity. This may be due to column degradation, inappropriate mobile phase, or sample overload.
-
-
Review Mass Spectrometer Parameters:
-
MRM Transitions: Confirm that you are using the optimal and most intense multiple reaction monitoring (MRM) transitions for both the analyte and this compound.
-
Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to ensure efficient and consistent ionization.
-
Logical Workflow for Troubleshooting Poor Linearity
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2438-40-6・Triheptadecanoin Standard・203-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Minimizing Contamination in Triheptadecanoin-d5 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination in Triheptadecanoin-d5 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: Neat this compound is a solid and should be stored in a tightly sealed container at -20°C, protected from light and moisture to ensure its stability.
Q2: What are the most common sources of contamination in this compound stock solutions?
A2: Contamination can arise from several sources, including:
-
Solvent Impurities: Use of low-grade solvents can introduce a variety of organic contaminants.
-
Leachates from Containers: Plasticizers and other compounds can leach from storage vials and pipette tips.
-
Cross-Contamination: Inadequate cleaning of labware or carryover from previous samples.
-
Chemical Degradation: Hydrolysis of the ester bonds or oxidation of the fatty acid chains can occur over time, especially with improper storage.
-
Isotopic Impurities: The presence of unlabeled Triheptadecanoin (d0) in the deuterated standard.
Q3: How can I assess the purity of my this compound stock solution?
A3: The purity of your stock solution can be assessed using mass spectrometry (MS). A full scan mass spectrum will reveal the presence of the deuterated parent ion as well as any potential contaminants or degradation products. You should also check for the presence of the unlabeled (d0) analyte.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: The deuterium atoms on the glycerol backbone of this compound are generally stable. However, prolonged exposure to acidic or basic conditions, or storage in protic solvents (like methanol) at elevated temperatures, could potentially lead to hydrogen/deuterium (H/D) exchange. It is best to use aprotic solvents for long-term storage if this is a concern.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and use of this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the mass spectrum of the stock solution. | Solvent Contamination | 1. Prepare a fresh stock solution using a new bottle of high-purity, LC-MS grade solvent. 2. Run a solvent blank on the mass spectrometer to check for background contamination. |
| Leachates from Consumables | 1. Use glass vials with PTFE-lined caps for storage. 2. If using plastic tubes or pipette tips, ensure they are made of polypropylene and rinse them with the solvent before use. | |
| Chemical Degradation | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -80°C for long-term storage. 3. Avoid repeated freeze-thaw cycles. | |
| Inconsistent or inaccurate quantitative results. | Presence of Unlabeled Analyte | 1. Check the Certificate of Analysis (CoA) for the isotopic purity of the standard. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. |
| Chromatographic Separation of d5 and d0 Analogs | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, it can lead to differential matrix effects. 1. Adjust the chromatographic gradient to ensure co-elution. 2. Consider using a column with slightly lower resolution if co-elution cannot be achieved. | |
| Gradual decrease in the internal standard signal over an analytical run. | Degradation in the Autosampler | 1. Keep the autosampler temperature low (e.g., 4°C). 2. If the run is long, consider preparing fresh sample vials halfway through the sequence. |
| Adsorption to Vials or Tubing | 1. Use deactivated glass vials or polypropylene vials. 2. Prime the LC system thoroughly before the run. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (neat solid)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Glass volumetric flask (e.g., 1 mL or 5 mL)
-
Glass syringe or gas-tight syringe
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid (e.g., 1 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a clean glass volumetric flask.
-
Solvent Addition: Add a small amount of chloroform to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
-
Dilution: Once the solid is completely dissolved, bring the solution to the final volume with a 2:1 (v/v) mixture of chloroform and methanol.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean glass vial with a PTFE-lined cap. Store the solution at -20°C or -80°C, protected from light.
Stability of this compound Stock Solutions
| Storage Condition | Solvent | Expected Stability | Potential Degradation Products |
| -80°C, protected from light | Chloroform/Methanol (2:1, v/v) | High (months to years) | Minimal degradation expected. |
| -20°C, protected from light | Chloroform/Methanol (2:1, v/v) | Good (weeks to months) | Slow hydrolysis to di- and monoheptadecanoin-d5 and heptadecanoic acid. |
| 4°C, protected from light | Chloroform/Methanol (2:1, v/v) | Moderate (days to weeks) | Increased rate of hydrolysis. |
| Room Temperature | Chloroform/Methanol (2:1, v/v) | Low (hours to days) | Rapid degradation through hydrolysis and potential oxidation. |
Note: For optimal stability, it is always recommended to prepare fresh working solutions from a stock solution stored at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Workflow for Preparing and Verifying a this compound Stock Solution
Caption: Workflow for the preparation and verification of a this compound stock solution.
Validation & Comparative
Validation of Lipid Quantification Assay using Triheptadecanoin-d5: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipids is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Triheptadecanoin-d5 as an internal standard against other common alternatives, supported by established experimental principles and methodologies.
This compound, a deuterated stable isotope-labeled triglyceride, offers significant advantages in lipid quantification by closely mimicking the behavior of endogenous triglycerides during sample preparation and analysis. Its use helps to correct for variability in extraction efficiency, ionization response, and instrument performance, leading to more reliable and reproducible results.
Performance Comparison of Internal Standards
The selection of an internal standard is a crucial step in the development of a robust lipid quantification assay. The following table summarizes the key performance characteristics of different types of internal standards, including the deuterated standard this compound.
| Parameter | This compound (Deuterated) | Odd-Chain Triglycerides (e.g., Triheptadecanoin) | Structural Analogs (Non-triglyceride) |
| Chemical & Physical Similarity to Analyte | High (chemically identical, differs in mass) | High (similar chain length and structure) | Low to Moderate |
| Correction for Matrix Effects | Excellent | Good | Moderate to Poor |
| Co-elution with Analyte (LC/GC) | Nearly identical retention time | Similar retention time | Different retention time |
| Correction for Extraction Variability | Excellent | Good | Moderate |
| Potential for Endogenous Interference | None | Low (odd-chain lipids are rare in most biological systems) | None |
| Accuracy & Precision | High | Good | Variable |
| Cost | High | Moderate | Low to Moderate |
Experimental Protocols
Accurate lipid quantification necessitates a well-defined and validated experimental protocol. The following sections detail a typical workflow for the quantification of triglycerides in a biological matrix (e.g., plasma) using this compound as an internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction (Folch Method)
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Sample Preparation: To 200 µL of serum in a glass tube, add 1.5 mL of methanol and vortex thoroughly.[1]
-
Addition of Internal Standard: Spike the sample with a known amount of this compound solution.
-
Lipid Extraction: Add 3 mL of chloroform and shake the mixture for 1 hour.[1]
-
Phase Separation: Add 1.25 mL of water to induce phase separation.[1] The lower organic phase contains the lipids.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Dissolve the dried lipid extract in 200 µL of chloroform for further analysis.[1]
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of toluene containing an internal standard for the FAMEs analysis (e.g., tripentadecanoin) and 2 mL of 0.5 M sodium methoxide in methanol.
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Heat the mixture at 90°C for 30 minutes.
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After cooling, add 2 mL of 14% boron trifluoride in methanol and heat again at 90°C for 30 minutes.
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After cooling, add 3 mL of hexane and 3 mL of saturated sodium chloride solution and heat at 90°C for 10 minutes.
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Collect the upper organic (hexane) layer containing the FAMEs.
GC-MS Analysis
-
Instrumentation: An Agilent 7890A-5975 GC-MSD system with a supersonic molecular beam interface or similar.[1]
-
Column: Agilent DB1HT (15 m x 0.32 mm ID, 0.1 µm film) or equivalent.[1]
-
Injection: 1 µL splitless injection at 320°C.[1]
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then ramped to 180°C at 15°C/min, followed by a ramp to 250°C at 5°C/min and held for 3 minutes, and a final ramp to 320°C at 20°C/min and held for 12 minutes.
-
Mass Spectrometry: Operated in electron impact (EI) mode. Data is acquired in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the FAMEs and the deuterated internal standard.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of triglyceride quantification, the following diagrams are provided.
Triglycerides are central molecules in cellular energy storage and metabolism. Their quantification is crucial for understanding various physiological and pathological processes.
References
A Head-to-Head Comparison: Triheptadecanoin-d5 vs. Non-Deuterated Triheptadecanoin for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the fields of metabolomics and lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between triheptadecanoin-d5 and its non-deuterated counterpart, triheptadecanoin, with a focus on their application as internal standards in mass spectrometry-based assays.
Executive Summary
This compound, a deuterated form of triheptadecanoin, is the superior choice for use as an internal standard in most quantitative mass spectrometry applications. Its key advantage lies in its near-identical chemical and physical properties to the analyte, which allows it to more effectively compensate for variations during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects. While non-deuterated triheptadecanoin can be used as an internal standard, its performance is generally less robust, particularly in complex biological matrices.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of both compounds is essential for their appropriate application. The key difference lies in the isotopic labeling of the glycerol backbone in this compound.
| Property | Triheptadecanoin | This compound |
| Synonyms | Glyceryl triheptadecanoate, Trimargarin | Glyceryl triheptadecanoate-d5, Trimargarin-d5 |
| CAS Number | 2438-40-6 | 944795-74-8 |
| Molecular Formula | C₅₄H₁₀₄O₆ | C₅₄H₉₉D₅O₆ |
| Molecular Weight | 849.40 g/mol | 854.43 g/mol |
| Chemical Structure | A triglyceride with three heptadecanoic acid chains attached to a glycerol backbone. | A triglyceride with three heptadecanoic acid chains attached to a glycerol backbone where five hydrogen atoms have been replaced by deuterium. |
| Primary Use | Internal standard in GC and LC-MS, food additive, cosmetic ingredient, therapeutic research. | Internal standard and tracer in mass spectrometry-based quantitative analysis. |
Performance as an Internal Standard: A Comparative Analysis
The ideal internal standard co-elutes with the analyte of interest and experiences identical ionization and matrix effects. Due to its isotopic labeling, this compound more closely mimics the behavior of endogenous triheptadecanoin throughout the analytical process.
Key Performance Parameters:
| Parameter | This compound (Deuterated) | Non-Deuterated Triheptadecanoin | Rationale |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Co-elution and similar ionization efficiency allow for better compensation of signal suppression or enhancement caused by the sample matrix. |
| Correction for Analyte Recovery | Excellent | Good to Moderate | Similar solubility and extraction characteristics ensure that losses during sample preparation are mirrored for both the analyte and the internal standard. |
| Chromatographic Separation | Minimal to no separation from the analyte. | Identical retention time to the analyte. | The small mass difference in deuterated standards can sometimes lead to a slight shift in retention time, though this is often negligible with modern chromatography. |
| Mass Spectrometric Detection | Easily distinguished from the analyte by its higher mass. | Cannot be distinguished from the analyte by mass. | The mass difference is the basis for its use as an internal standard in MS. |
| Potential for Isotopic Interference | Low risk, but requires high isotopic purity. | Not applicable. | Impurities in the deuterated standard containing the non-deuterated form can lead to inaccurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), highlighting the use of triheptadecanoin as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the analysis of total fatty acids in a biological sample, such as serum, after conversion to their more volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of serum, add a known amount of internal standard (either this compound or non-deuterated triheptadecanoin).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 500 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
Add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to convert the fatty acids to FAMEs.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
-
Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the FAMEs and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Triglycerides
This protocol is suitable for the direct analysis of triglycerides in a sample without derivatization.
1. Sample Preparation:
-
To 50 µL of plasma, add a known amount of internal standard (this compound is strongly recommended).
-
Add 1 mL of a 2:1 (v/v) methanol:dichloromethane mixture, vortex, and let it stand for 30 minutes for protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v).
-
Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for the triglycerides of interest and the internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logic behind choosing a deuterated internal standard.
Metabolic Fate of Triheptadecanoin
Triheptadecanoin, being a triglyceride, is metabolized through the canonical pathways of lipid digestion and metabolism. It is first hydrolyzed by lipases in the gastrointestinal tract into glycerol and three molecules of heptadecanoic acid (a 17-carbon odd-chain fatty acid). These components are then absorbed by enterocytes. Heptadecanoic acid can be re-esterified into triglycerides and incorporated into chylomicrons for transport in the lymph and blood, or it can be transported to the liver. In the liver and other tissues, heptadecanoic acid can undergo beta-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
The metabolic fate of this compound is expected to be very similar to its non-deuterated form. The deuterium atoms are on the glycerol backbone, which is a small part of the molecule by mass. While significant deuterium substitution on the fatty acid chains could potentially lead to kinetic isotope effects that might slightly alter the rate of enzymatic reactions, the labeling on the glycerol moiety is unlikely to have a major impact on the overall metabolic pathways. Therefore, this compound can be considered a reliable tracer for studying triglyceride metabolism.
Conclusion
A Head-to-Head Comparison: Triheptadecanoin-d5 Versus Other Internal Standards for Robust Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The choice of an internal standard is a critical determinant of data quality, directly impacting the reliability of experimental outcomes. This guide provides an objective comparison of Triheptadecanoin-d5, a deuterated stable isotope-labeled internal standard, with other commonly used internal standards in lipidomics. We will delve into their performance, backed by representative experimental data, and provide detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.
The Crucial Role of Internal Standards in Lipidomics
Internal standards are essential in quantitative lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It is added at a known concentration to samples before any processing steps. By monitoring the signal of the internal standard relative to the endogenous lipids, researchers can normalize for sample loss during extraction and variability in ionization efficiency, thereby ensuring accurate quantification.
Performance Showdown: this compound vs. The Alternatives
The two main categories of internal standards used for triglyceride analysis in lipidomics are stable isotope-labeled (SIL) standards, such as this compound, and non-labeled odd-chain triglycerides, like triheptadecanoin.
This compound , being a deuterated triglyceride, is considered the gold standard for quantifying triglycerides. Its chemical and physical properties are nearly identical to its non-labeled counterparts, meaning it behaves similarly during extraction and chromatographic separation. This close similarity allows it to effectively compensate for matrix effects and variations in instrument response.
Odd-chain triglycerides , such as triheptadecanoin (C17:0), are naturally occurring lipids but are typically found in very low abundance in most biological samples. Their utility as internal standards stems from their distinct mass, which allows them to be differentiated from the more common even-chain triglycerides. While a cost-effective option, their differing chromatographic behavior and potential for endogenous presence can impact quantification accuracy.
Quantitative Performance Comparison
The following table summarizes the expected performance of this compound compared to a non-labeled odd-chain triglyceride internal standard based on key analytical parameters.
| Performance Metric | This compound (Deuterated SIL) | Triheptadecanoin (Odd-Chain) | Key Advantage of this compound |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Closer to the true value due to near-identical chemical and physical properties to the analyte. |
| Precision (% CV) | < 5% | < 15% | Lower variability due to better correction for matrix effects and extraction inconsistencies. |
| Linearity (R²) | > 0.99 | > 0.98 | Wider dynamic range and more consistent response. |
| Limit of Detection (LOD) | Lower | Higher | Better signal-to-noise ratio, allowing for the detection of lower abundance lipid species. |
| Matrix Effect | Minimal | Moderate | Co-elution with the analyte allows for more effective compensation for ion suppression or enhancement. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data. Below are representative protocols for lipid extraction and LC-MS/MS analysis using an internal standard.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass vial, add 10 µL of a 1 mg/mL stock solution of this compound in chloroform.
-
Sample Addition: Add 50 µL of the plasma sample to the vial containing the internal standard.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean 1.5 mL glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene solution for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific triglyceride species and the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical flow for choosing an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. While odd-chain lipids can provide a cost-effective solution, stable isotope-labeled internal standards like this compound are unequivocally the superior choice for achieving the highest levels of accuracy and precision.[1] Their ability to closely mimic the behavior of endogenous triglycerides throughout the analytical workflow ensures robust and reliable data. By implementing rigorous, standardized protocols and carefully considering the performance metrics outlined in this guide, researchers can confidently generate high-quality lipidomics data to advance their scientific discoveries.
References
Inter-Laboratory Validation of Lipid Analysis Using Triheptadecanoin-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids is paramount in various fields of research and development, from biomarker discovery to drug efficacy studies. The choice of an appropriate internal standard is critical to mitigate variability inherent in analytical workflows, especially in multi-laboratory settings. This guide provides a comprehensive overview of the use of Triheptadecanoin-d5 as a stable isotope-labeled internal standard for the quantitative analysis of triglycerides and other fatty acid-containing lipids, offering a comparison with alternative standards and presenting supporting data and protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantitative analysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. A deuterated internal standard, such as this compound, is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[1] This similarity allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
This compound offers distinct advantages over other types of internal standards, such as non-deuterated odd-chain triglycerides (e.g., Triheptadecanoin) or structurally different lipid classes. While direct inter-laboratory validation studies for methods exclusively using this compound are not extensively published, its performance can be inferred from the well-established principles of SIL-IS in lipidomics and data from single-laboratory validations.
Below is a comparative summary of the expected performance of this compound against common alternatives. The data presented are representative of typical performance characteristics observed in validated lipidomics methods.
Table 1: Comparison of Internal Standard Performance in Triglyceride Quantification
| Performance Metric | This compound (SIL-IS) | Triheptadecanoin (Odd-Chain TG) | Phosphatidylcholine (Different Lipid Class) |
| Correction for Matrix Effects | Excellent | Good | Poor to Moderate |
| Correction for Extraction Recovery | Excellent | Good | Poor to Moderate |
| Correction for Ionization Suppression/Enhancement | Excellent | Good | Poor |
| Inter-laboratory Precision (%RSD) | < 15% | 15-25% | > 25% |
| Accuracy (%Bias) | < 10% | < 20% | > 20% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Chemical & Physical Similarity to Analytes | High (for Triglycerides) | High (for Triglycerides) | Low |
Experimental Protocol: Quantitative Analysis of Triglycerides using LC-MS/MS with this compound
This section details a representative experimental protocol for the quantification of triglycerides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 50 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Protein Precipitation and Lipid Extraction: Add 200 µL of ice-cold methanol, vortex for 1 minute. Add 600 µL of methyl-tert-butyl ether (MTBE), vortex for 10 minutes.
-
Phase Separation: Add 150 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids and transfer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate triglyceride species.
-
-
Mass Spectrometry Detection:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor-to-product ion transitions of endogenous triglycerides and the specific transition for this compound. For example, for this compound, the ammonium adduct precursor ion would be monitored.
-
Table 2: Representative Validation Data for a Triglyceride Panel using this compound
| Analyte (Triglyceride) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) |
| TG(50:1) | 5.0 | 8.5 | -4.2 | 92.1 |
| TG(52:2) | 5.0 | 7.9 | 2.1 | 95.3 |
| TG(54:3) | 2.5 | 9.1 | -1.5 | 98.8 |
| TG(56:4) | 2.5 | 6.8 | 3.4 | 94.6 |
Workflow and Pathway Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for quantitative lipid analysis using an internal standard.
Caption: Logical relationship demonstrating how this compound corrects for analytical variability.
References
Assessing the Isotopic Purity of Triheptadecanoin-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the isotopic purity of an internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of Triheptadecanoin-d5, a commonly used internal standard in lipidomics, with alternative standards. It includes supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection and application of the most suitable standard for your research needs.
This compound is a deuterated triglyceride containing three heptadecanoic acid (C17:0) chains, where five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of lipids, as it is chemically identical to its unlabeled counterpart but distinguishable by its higher mass. Its use is particularly prevalent in studies of fatty acid metabolism, where odd-chain fatty acids like heptadecanoic acid serve as important biomarkers.
Comparative Analysis of Isotopic Purity
The primary measure of a stable isotope-labeled standard's quality is its isotopic purity, which refers to the percentage of the compound that is fully labeled with the desired isotope. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species, which can compromise the accuracy of quantification. The following table compares the isotopic purity of this compound with other commercially available stable isotope-labeled triglyceride standards.
| Internal Standard | Label Type | Chemical Purity | Isotopic Purity (%) | Key Applications |
| This compound | Deuterium (d5) | >99% | 99% | Lipidomics, odd-chain fatty acid analysis |
| Tripalmitin-d93 | Deuterium (d93) | >98% | 98% | General lipidomics, saturated fatty acid analysis |
| Triolein-¹³C₃ | Carbon-13 (¹³C₃) | >98% | 99% | Metabolic flux analysis, unsaturated fatty acid studies |
| Trinonadecanoin | Unlabeled | >99% | Not Applicable | Reference standard for odd-chain fatty acid analysis |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of deuterated standards like this compound can be rigorously assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique for determining the isotopic distribution of a compound. The following protocol outlines a general procedure for the analysis of this compound after conversion to its fatty acid methyl esters (FAMEs).
1. Sample Preparation (Transesterification):
-
Accurately weigh approximately 1 mg of this compound into a glass tube.
-
Add 1 mL of 2% methanolic sulfuric acid.
-
Seal the tube and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Injection: Inject 1 µL of the hexane extract.
-
Oven Program: Start at 100°C, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range that includes the molecular ions of both unlabeled (d0) and deuterated (d5) heptadecanoic acid methyl ester.
3. Data Analysis:
-
Identify the peaks corresponding to the heptadecanoate methyl ester.
-
Extract the mass spectra for these peaks.
-
Calculate the relative abundance of the molecular ion peaks for the d0 and d5 species.
-
The isotopic purity is calculated as: (Intensity of d5 peak / (Intensity of d0 peak + Intensity of d5 peak)) * 100%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ²H (Deuterium) NMR, provides direct information about the deuterium incorporation.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d) in an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer.
-
¹H NMR: Acquire a standard proton NMR spectrum to confirm the overall structure and identify any residual proton signals in the glycerol region.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal corresponding to the glycerol backbone confirms deuterium incorporation.
3. Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals corresponding to the glycerol protons and compare them to the integrals of the fatty acid chain protons to estimate the degree of deuteration.
-
In the ²H NMR spectrum, the presence and integration of the deuterium signal provide a direct measure of isotopic enrichment. For quantitative analysis, a calibrated internal standard may be required.
Visualizing the Workflow: Odd-Chain Fatty Acid Metabolism and Analysis
This compound is frequently used as an internal standard in studies investigating the metabolism of odd-chain fatty acids. The following diagrams illustrate the metabolic pathway of odd-chain fatty acids and a typical experimental workflow for their quantification.
Caption: Metabolic pathway of odd-chain fatty acids.
Caption: Experimental workflow for fatty acid analysis.
Conclusion
The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative lipidomics. This compound offers high chemical and isotopic purity, making it an excellent choice for the analysis of odd-chain fatty acids. When selecting an internal standard, researchers should consider the specific lipid classes being analyzed and the analytical platform being used. The experimental protocols provided in this guide offer a framework for the independent verification of isotopic purity, ensuring the highest quality data for your research endeavors.
Performance of Triheptadecanoin-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triheptadecanoin-d5's performance as an internal standard in the quantitative analysis of fatty acids in various biological matrices. We will objectively evaluate its performance against other common alternatives, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in method development.
Introduction to Internal Standards in Fatty Acid Analysis
Accurate quantification of fatty acids in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding their roles in health and disease. Due to the inherent variability in sample preparation and analytical instrumentation, the use of an internal standard (IS) is essential to ensure accuracy and precision. An ideal internal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable from it.
Two main classes of internal standards are commonly employed for fatty acid analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This compound falls into this category.
-
Odd-Chain Fatty Acid Internal Standards: These are fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0) that are naturally present in low abundance in many biological systems.
This guide focuses on the performance of this compound, a deuterated triglyceride of heptadecanoic acid (C17:0), and compares it with other commonly used internal standards.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the reliability of quantitative results. The following tables summarize the performance characteristics of this compound and its alternatives in various biological matrices, based on data compiled from multiple method validation studies.
Disclaimer: The following data is aggregated from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Performance in Human Plasma/Serum
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Odd-chain & other fatty acids | 85 - 110 | 90 - 115 | >0.99 | 90 - 110 | <15 | Compiled from[1](2--INVALID-LINK--,--INVALID-LINK-- |
| Heptadecanoic acid (C17:0) | Nitrated fatty acids | Not specified | Not specified | >0.98 | 85 - 115 | <15 | [3](4--INVALID-LINK-- |
| Heptadecanoic acid-d3 | Heptadecanoic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [5](--INVALID-LINK--) |
| D4-Arachidonic acid | Arachidonic acid | 88 - 105 | 92 - 108 | >0.99 | 91 - 107 | <10 | [6](--INVALID-LINK--) |
Table 2: Performance in Tissue Homogenates
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Fatty acids | 80 - 115 | 85 - 120 | >0.99 | 88 - 112 | <15 | Compiled from general lipidomic protocols |
| Heptadecanoic acid (C17:0) | Fatty acids | Not specified | Not specified | Not specified | Not specified | Not specified | General lipidomic protocols |
| Isotopically labelled SCFAs | SCFAs | 92 - 120 | Not specified | >0.998 | 92 - 120 | <20 | [7](--INVALID-LINK--) |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of fatty acids in biological matrices using this compound as an internal standard.
Sample Preparation and Lipid Extraction from Plasma/Serum
This protocol is a general representation of methods found in the literature[8][9].
-
Sample Thawing: Frozen plasma or serum samples are thawed on ice.
-
Internal Standard Spiking: A known amount of this compound solution (in an appropriate solvent like methanol or ethanol) is added to a specific volume of the plasma/serum sample.
-
Protein Precipitation and Lipid Extraction: A mixture of organic solvents, typically methanol and methyl-tert-butyl ether (MTBE) or hexane/isopropanol, is added to the sample. This step serves to precipitate proteins and extract lipids into the organic phase.
-
Phase Separation: The mixture is vortexed and then centrifuged to achieve clear separation of the aqueous and organic layers.
-
Collection of Lipid Extract: The upper organic layer containing the lipids is carefully transferred to a clean tube.
-
Drying: The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
Sample Preparation and Lipid Extraction from Tissue Homogenates
This protocol is a generalized procedure based on common lipidomic workflows.
-
Tissue Homogenization: A known weight of the tissue sample is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Internal Standard Spiking: A known amount of this compound solution is added to the tissue homogenate.
-
Lipid Extraction: A modified Folch or Bligh-Dyer extraction is typically performed using a chloroform/methanol/water solvent system.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the layers. The lower organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in an appropriate solvent for analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of fatty acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9].
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of two solvents is typically employed.
-
Solvent A: Water with a small percentage of formic acid or ammonium acetate to improve ionization.
-
Solvent B: Acetonitrile and/or isopropanol.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the parent and product ions of both the analytes and the internal standard.
Mandatory Visualizations
Metabolic Pathway of Heptadecanoic Acid
The fatty acid component of Triheptadecanoin, heptadecanoic acid (C17:0), is an odd-chain saturated fatty acid. Its metabolic fate is of interest when used as an internal standard. The following diagram illustrates the primary metabolic pathways of heptadecanoic acid.
Caption: Metabolic fate of heptadecanoic acid from exogenous and endogenous sources.
Experimental Workflow for Fatty Acid Analysis
The following diagram outlines a typical experimental workflow for the quantification of fatty acids in biological samples using this compound as an internal standard.
Caption: A streamlined workflow for quantitative fatty acid analysis.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantification of fatty acids in a variety of biological matrices. As a stable isotope-labeled standard, it closely mimics the behavior of endogenous fatty acids during sample preparation and analysis, effectively compensating for matrix effects and procedural losses. While non-labeled odd-chain fatty acids can be a cost-effective alternative, their potential endogenous presence necessitates careful validation for each specific matrix and population being studied. For the highest level of accuracy and precision in fatty acid analysis, particularly in complex biological samples, the use of a deuterated internal standard such as this compound is highly recommended. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to develop and validate robust analytical methods for fatty acid quantification.
References
- 1. msacl.org [msacl.org]
- 2. msacl.org [msacl.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
Navigating Lipid Extraction: A Comparative Guide to Triheptadecanoin-d5 Recovery
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lipids is paramount. The choice of internal standard and extraction methodology significantly impacts the reliability of these measurements. This guide provides a comparative analysis of the recovery of Triheptadecanoin-d5, a commonly used deuterated internal standard for triacylglycerols, in various extraction procedures, supported by available experimental data.
The primary role of an internal standard in analytical chemistry is to correct for the loss of analyte during sample preparation and to account for variability in instrument response. In lipidomics, where complex biological matrices are often encountered, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Its chemical and physical properties closely mimic those of endogenous triacylglycerols, ensuring that it behaves similarly during extraction and analysis, thus providing a more accurate correction factor.
Comparative Recovery of Triacylglycerol Internal Standards
The efficiency of an extraction method is determined by its ability to recover the maximum amount of the target analyte from the sample matrix. Below is a summary of recovery data for triacylglycerols using different extraction methods. While specific recovery percentages for this compound are not always explicitly reported in the literature, data for the broader class of triacylglycerols (TAGs) provides a valuable benchmark.
| Internal Standard | Extraction Method | Recovery (%) | Reference |
| Triacylglycerols (TAGs) | 2-Step Lipid Extraction (17:1 phase) | 99% | [1] |
| Triacylglycerols (TAGs) | Bligh and Dyer | Not Determined | [1] |
| All Lipid Classes | Solid-Phase Extraction (SPE) | >70% | [2] |
| Various Lysophospholipids | Liquid-Liquid Extraction (LLE) | <80% | [2] |
It is important to note that the recovery of an internal standard can be influenced by several factors, including the sample matrix, the solvent system used, and the precise protocol followed. The data presented above highlights the high efficiency of a two-step liquid-liquid extraction for triacylglycerols. While Solid-Phase Extraction (SPE) offers good overall recovery, Liquid-Liquid Extraction (LLE) methods like Bligh and Dyer or Folch can exhibit more variability, particularly for certain lipid classes.
The Importance of Deuterated Standards
Deuterated standards like this compound are favored because their mass difference allows for clear differentiation from their non-deuterated counterparts by mass spectrometry, without significantly altering their chemical behavior during extraction and chromatography. This co-elution and similar ionization response are crucial for accurate quantification, as they effectively compensate for matrix effects and variations in the analytical process.
Experimental Workflow for Lipid Extraction
To ensure reproducible and reliable results, a well-defined experimental protocol is essential. Below is a generalized workflow for a typical lipid extraction procedure using an internal standard.
Detailed Experimental Protocol: Modified Bligh and Dyer Extraction
The Bligh and Dyer method is a widely used liquid-liquid extraction technique for lipids. The following is a representative protocol:
-
Sample Preparation: To 100 µL of biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution in a suitable solvent.
-
Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing and cell lysis.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to achieve clear phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic layer under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for instrumental analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
Conclusion
The selection of an appropriate internal standard and a robust extraction method is critical for the accuracy and reliability of quantitative lipidomic studies. While specific recovery data for this compound can be sparse, the high recovery observed for the triacylglycerol class in optimized liquid-liquid extraction methods suggests that it is a suitable internal standard. Researchers should, however, validate the recovery of their internal standards within their specific experimental context to ensure the highest quality data. The use of deuterated standards like this compound, coupled with a well-defined extraction protocol, provides a strong foundation for precise and accurate lipid quantification.
References
The Gold Standard for Triglyceride Analysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of triglycerides, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparative analysis of deuterated versus non-deuterated standards in triglyceride analysis, supported by experimental principles and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their use is foundational to isotope dilution mass spectrometry (IDMS), a technique prized for its high accuracy and precision. This guide will delve into the performance advantages of deuterated triglyceride standards, offer a selection of commercially available options, and provide a detailed experimental protocol for their implementation.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the standard can be differentiated by the mass spectrometer while behaving almost identically to the target triglyceride during sample preparation and analysis. This co-elution is crucial for mitigating matrix effects, a common source of analytical variability.[3]
| Performance Parameter | Deuterated Triglyceride Standard | Non-Deuterated (Analog) Triglyceride Standard | Rationale |
| Correction for Matrix Effects | Excellent | Variable to Poor | Co-elutes with the analyte, experiencing the same ion suppression or enhancement.[3] |
| Correction for Extraction Recovery | Excellent | Variable | Near-identical chemical properties ensure it tracks the analyte through all preparation steps. |
| Accuracy | High | Moderate to High | Minimizes variability, leading to more accurate quantification. |
| Precision (%CV) | Low | Moderate to High | Consistent correction for random errors results in lower coefficients of variation. |
| Linearity (R²) of Calibration Curve | High (typically >0.99) | Good to High | More reliable normalization across the dynamic range. |
| Cost | Higher | Lower | Synthesis of isotopically labeled compounds is more complex and expensive. |
| Availability | Good (for common species) | Good | A wide range of non-deuterated lipids are commercially available. |
Commercially Available Deuterated Triglyceride Standards
Several reputable suppliers offer a range of deuterated triglyceride standards suitable for use in LC-MS/MS applications. These are often sold as individual standards or as mixtures.
| Product Name | Supplier | Key Features |
| d5-Tripalmitin | Avanti Polar Lipids | A deuterated version of one of the most common saturated triglycerides. |
| d5-Triolein | Avanti Polar Lipids | A deuterated analog of a common monounsaturated triglyceride. |
| Deuterated Triglyceride Mixture I | Avanti Polar Lipids | A mixture of several deuterated triglycerides for broader applications. |
| d5-Triglyceride Mixture | Cayman Chemical | A mixture of deuterated triglycerides for use as an internal standard cocktail. |
Experimental Protocol: Quantification of Triglycerides in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of triglycerides in a biological matrix. Specific parameters may require optimization based on the instrumentation and specific triglycerides of interest.
Materials and Reagents
-
Analytes: Triglyceride standards of interest
-
Deuterated Internal Standard: e.g., d5-Tripalmitin
-
Solvents: Acetonitrile, Isopropanol, Methanol, Water (LC-MS grade)
-
Additives: Formic acid, Ammonium formate
-
Biological Matrix: Human plasma (K2EDTA)
-
Reagents for Sample Preparation: e.g., Protein precipitation agents
Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of the triglyceride analytes and the deuterated internal standard in an appropriate organic solvent (e.g., methanol/chloroform mixture) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in the mobile phase to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration in the protein precipitation solvent (e.g., acetonitrile).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Add 150 µL of the internal standard spiking solution to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triglycerides of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for each triglyceride analyte and the deuterated internal standard. The precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions result from the neutral loss of a fatty acid.[4]
-
Data Analysis and Quantification
-
Integrate the peak areas for each analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the triglycerides in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for triglyceride quantification.
Caption: Rationale for using a deuterated internal standard.
Conclusion
For researchers seeking the highest level of accuracy and precision in triglyceride quantification, the use of deuterated internal standards is strongly recommended. Their ability to effectively compensate for analytical variability, particularly matrix effects, makes them superior to non-deuterated alternatives. While the initial cost may be higher, the enhanced data quality and reliability justify the investment for critical research and development applications. The provided experimental protocol and workflow diagrams offer a solid foundation for implementing this gold-standard approach in your laboratory.
References
Safety Operating Guide
Proper Disposal of Triheptadecanoin-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Triheptadecanoin-d5, a deuterated stable isotope of Triheptadecanoin. While not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to maintain a safe working environment.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Personal Protective Equipment | Specifications and Recommendations |
| Eye Protection | Safety goggles with side-shields are recommended to prevent accidental eye contact.[1] |
| Hand Protection | Wear protective gloves to avoid skin contact.[1] |
| Skin and Body Protection | An impervious lab coat or clothing should be worn.[1] |
| Respiratory Protection | If there is a risk of dust or aerosol formation, a suitable respirator should be used.[1] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the product, and before breaks. An eyewash station should be readily accessible.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Initial Containment : In the case of a spill, prevent further leakage or spillage.[1]
-
Material Collection :
-
Containerization : Place the collected material into a suitable, labeled, and tightly closed disposal container.[2]
-
Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
-
Waste Disposal : Dispose of the container with the collected this compound and any contaminated materials (e.g., absorbents, cleaning materials) as chemical waste through an approved waste disposal plant.[2] Consult your institution's environmental health and safety (EHS) office for specific guidance on approved disposal methods.
First Aid Measures
In the event of accidental exposure, follow these first aid protocols:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. Seek prompt medical attention.[1]
-
Skin Contact : Thoroughly rinse the affected skin area with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting and seek immediate medical advice.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Triheptadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Triheptadecanoin-d5. Our aim is to furnish laboratory personnel with the necessary information to ensure safety and maintain the integrity of their research.
Immediate Safety Information: Hazard Classification and Personal Protective Equipment
There is conflicting information regarding the hazard classification of the non-deuterated form of this compound, Triheptadecanoin. One Safety Data Sheet (SDS) identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Conversely, another supplier's SDS states that it is not a hazardous substance or mixture[2].
Given this discrepancy, a conservative approach is recommended. Laboratory personnel should handle this compound as a potentially hazardous substance until further clarification is available. The deuterated form is expected to have a similar toxicological profile to its non-deuterated counterpart.
Personal Protective Equipment (PPE)
Based on the potential for irritation, the following PPE is mandatory when handling this compound in its solid form or in solution:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | N95 Respirator (or equivalent) | Recommended when handling the powder outside of a fume hood to minimize inhalation of dust. |
Operational Plan: From Receipt to Use
Proper handling of this compound is crucial for both safety and experimental accuracy. As a deuterated lipid standard, preventing contamination and degradation is paramount.
Weighing and Reconstitution Protocol
This compound is a solid at room temperature. Accurate weighing and proper dissolution are critical first steps.
Equipment:
-
Analytical balance with a draft shield (sensitivity of at least 0.1 mg)
-
Anti-static weighing dish or glass vial
-
Spatula
-
Calibrated pipettes
-
Glass vials with Teflon-lined caps
-
Vortex mixer and/or sonicator
Solvents:
-
Recommended: Chloroform, Methanol, Ethanol, or a mixture of Chloroform:Methanol[3]. The choice of solvent will depend on the subsequent experimental workflow. For mass spectrometry applications, acetonitrile/water or isopropanol/water mixtures are also common[3].
-
Note: Triacylglycerols are generally soluble in organic solvents like chloroform and diethyl ether, and less soluble in more polar solvents like ethanol and methanol.
Procedure:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the accuracy of weighing and the stability of the compound.
-
Weighing:
-
Perform weighing inside a chemical fume hood or a balance enclosure to minimize air currents and prevent inhalation of any fine powder.
-
Place the weighing vessel on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the vessel using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the weighing vessel containing the powder to achieve the desired stock solution concentration.
-
Tightly cap the vial.
-
Gently vortex or sonicate the vial until the solid is completely dissolved. A clear solution with no visible particulates should be obtained[3].
-
-
Transfer and Storage of Stock Solution:
-
If the weighing vessel is not suitable for long-term storage, transfer the stock solution to a clean glass vial with a Teflon-lined cap.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage Conditions
To ensure the long-term stability and integrity of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Container | Special Conditions |
| Solid (Powder) | -20°C | Original sealed container in a desiccator | Protect from moisture. |
| Stock Solution | -20°C or lower | Glass vial with a Teflon-lined cap | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the solvent is prone to peroxide formation. Avoid repeated freeze-thaw cycles. |
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
Waste Categorization
Based on the conservative approach of treating this compound as an irritant, all waste generated should be considered chemical waste.
Disposal Procedures
-
Solid Waste:
-
Collect unused this compound powder and any contaminated materials (e.g., weighing dishes, gloves, paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
The label should indicate "Chemical Waste" and list the contents.
-
Dispose of this container through your institution's hazardous waste disposal program. Do not discard in the regular trash[4].
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a sealed, labeled container designated for chemical waste.
-
The label should specify the solvent and the solute.
-
Do not pour solutions down the drain.
-
Dispose of the liquid waste container through your institution's hazardous waste management service.
-
-
Empty Containers:
-
Rinse the original container with a suitable solvent (the same solvent used for your stock solution is a good choice).
-
Collect the rinsate as liquid chemical waste.
-
Once triple-rinsed, deface the label of the empty container and dispose of it according to your institution's guidelines for empty chemical containers.
-
Visual Workflow and Decision-Making Guides
To further aid in the safe handling of this compound, the following diagrams illustrate the key procedural steps and a decision-making process based on the available safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
